Technical Documentation Center

rac-Fluvastatin Methyl Ester (mixture of diastereomers) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac-Fluvastatin Methyl Ester (mixture of diastereomers)
  • CAS: 202479-37-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Stereochemical Control of rac-Fluvastatin Methyl Ester Diastereomers

Abstract Fluvastatin, the first fully synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. Marketed as a racemic mixture of its (3R, 5S) and (3S, 5R) enantiomers, the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluvastatin, the first fully synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. Marketed as a racemic mixture of its (3R, 5S) and (3S, 5R) enantiomers, the synthesis of its core structure presents a compelling case study in heterocyclic chemistry and stereocontrolled synthesis. This technical guide provides an in-depth exploration of the prevalent synthetic pathway to rac-fluvastatin methyl ester, with a particular focus on the generation and control of its diastereomers. We will dissect the synthesis of the key indole nucleus, the construction of the C7 side chain, and the critical diastereoselective reduction of a β-hydroxy ketoester intermediate that defines the relative stereochemistry of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, mechanistically-grounded understanding of this important pharmaceutical agent's synthesis.

Introduction: Fluvastatin and Its Stereochemical Landscape

Fluvastatin is a member of the statin class of drugs, which act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Unlike early statins derived from fungal fermentation, fluvastatin is entirely synthetic. It is administered as a racemic mixture of two syn-(also known as erythro) enantiomers: (+)-3R, 5S-fluvastatin and (-)-3S, 5R-fluvastatin.[2] The biological activity predominantly resides in the (3R, 5S)-enantiomer.[2]

The synthesis of fluvastatin, and by extension its methyl ester precursor, hinges on the precise construction of two key fragments: the substituted indole core and the 3,5-dihydroxyhept-6-enoate side chain. The crucial stereochemical challenge lies in establishing the syn relationship between the hydroxyl groups at the C3 and C5 positions of this side chain. This guide will illuminate the strategies employed to control this diastereoselectivity.

Synthesis of the Core Heterocycle: The Fluvastatin Indole Nucleus

The journey to fluvastatin begins with the construction of its functionalized indole core, 3-(4-fluorophenyl)-1-isopropyl-1H-indole. This is typically achieved through a multi-step sequence starting from readily available commercial materials.

Overall Synthetic Pathway for the Indole Core

The synthesis involves a Friedel-Crafts acylation, nucleophilic substitution, and a subsequent Fischer indole synthesis-type cyclization, followed by a Vilsmeier-Haack formylation to install the aldehyde functionality required for side-chain coupling.

G A Fluorobenzene C 4-Fluorophenacyl chloride A->C AlCl3 B Chloroacetyl chloride B->C E 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone C->E D N-isopropylaniline D->E DMF F 3-(4-Fluorophenyl)-1-isopropyl-1H-indole E->F ZnCl2, heat G (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde F->G H POCl3 / MPAA H->G

Caption: Synthetic route to the key aldehyde intermediate.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

This protocol synthesizes the indole nucleus in a two-step process from 4-fluorophenacyl chloride and N-isopropylaniline.

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

  • Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of anhydrous N,N-dimethylformamide (DMF).[3]

  • Heat the reaction mixture to approximately 100°C for 10-11 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Filter the separated solid, wash with water, and recrystallize from ethanol to yield the pure product.[3] (Typical Yield: ~78%).

Step 2: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole

  • Dissolve the product from Step 1 (1 mole equivalent) and zinc chloride (ZnCl2, ~0.43 mole equivalents) in a minimal amount of boiling ethanol.[3]

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into an excess of cold, dilute hydrochloric acid.

  • Filter the resulting solid and recrystallize from ethanol to obtain the pure indole nucleus.[3] (Typical Yield: ~80%).

Vilsmeier-Haack Formylation: Installing the Aldehyde

The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocycles like indoles.[4][5] The reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF or, in this case, 3-(N-Methyl-N-phenylamino)acrolein (MPAA).[6][7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution POCl3 POCl3 Chloroiminium Salt (Vilsmeier Reagent) Chloroiminium Salt (Vilsmeier Reagent) POCl3->Chloroiminium Salt (Vilsmeier Reagent) + MPAA Iminium Intermediate Iminium Intermediate Chloroiminium Salt (Vilsmeier Reagent)->Iminium Intermediate Indole Nucleus Indole Nucleus Indole Nucleus->Iminium Intermediate + Vilsmeier Reagent Final Aldehyde Final Aldehyde Iminium Intermediate->Final Aldehyde Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

  • Cool a solution of POCl₃ (~2.5-3.0 equivalents) in anhydrous acetonitrile to -5°C.[3][8]

  • Slowly add a solution of 3-(N-Methyl-N-phenylamino)acrolein (MPAA) in acetonitrile, maintaining the temperature between 5-7°C.

  • Stir for 10 minutes, then add a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1 equivalent) in acetonitrile.

  • Heat the reaction to reflux (~83°C) for 3 hours.

  • Cool the mixture to room temperature and quench by the slow addition of water.

  • Stir and heat the mixture to facilitate hydrolysis of the iminium intermediate.

  • After cooling, the product precipitates and can be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from toluene or ethanol.[3]

Elaboration of the Statin Side Chain and Diastereoselective Reduction

With the key aldehyde intermediate in hand, the focus shifts to constructing the stereochemically rich side chain. This is accomplished via an aldol-type condensation followed by a crucial, highly diastereoselective reduction of the resulting β-hydroxy ketoester.

Overall Synthetic Pathway

G A (E)-...-acrylaldehyde C β-Hydroxy Ketoester Intermediate (mixture of diastereomers) A->C B Dianion of Methyl Acetoacetate B->C Aldol Condensation D rac-syn-Fluvastatin Methyl Ester C->D Diastereoselective Reduction (e.g., Narasaka-Prasad)

Caption: Construction of the fluvastatin side chain.

Aldol Condensation

The aldehyde is reacted with the dianion of an acetoacetate ester (e.g., methyl or tert-butyl acetoacetate) to form the β-hydroxy ketoester backbone. This reaction creates the first of the two stereocenters in the side chain, typically as a racemic mixture.

The Core Challenge: Diastereoselective Reduction

The critical step in the synthesis of rac-fluvastatin is the reduction of the ketone at the C5 position of the β-hydroxy ketoester intermediate. The desired product is the syn-1,3-diol, which corresponds to the active erythro configuration. This is masterfully achieved using the Narasaka-Prasad reduction .[8][9]

The Narasaka-Prasad Reduction: A Chelation-Controlled Approach

This powerful reaction employs a dialkylboron alkoxide, such as diethylmethoxyborane (Et₂BOMe), as a chelating agent in conjunction with a simple hydride source like sodium borohydride (NaBH₄).[10]

Mechanism of Stereocontrol:

  • Chelation: The Et₂BOMe coordinates to both the existing hydroxyl group (at C3) and the ketone carbonyl group (at C5). This locks the intermediate into a rigid, six-membered chair-like transition state.[9]

  • Conformational Lock: To minimize steric hindrance, the bulky indole-vinyl substituent is forced into an equatorial position on this chair-like ring.

  • Directed Hydride Delivery: This conformational lock exposes one face of the ketone carbonyl to the reducing agent. The intermolecular hydride delivery from NaBH₄ then occurs via an axial attack, approaching from the face opposite to the existing (now chelated) hydroxyl group.[9]

  • Syn-Diol Formation: This directed attack exclusively leads to the formation of the syn-1,3-diol product upon workup.[10][11]

G Narasaka-Prasad Reduction Mechanism cluster_0 Chelation cluster_1 Hydride Attack cluster_2 Product Ketoester Ketoester Boron Chelate Boron Chelate Ketoester->Boron Chelate + Et2BOMe Reduced Intermediate Reduced Intermediate Boron Chelate->Reduced Intermediate NaBH4 (Axial Attack) Boron Chelate->Reduced Intermediate [H⁻] syn-1,3-Diol syn-1,3-Diol Reduced Intermediate->syn-1,3-Diol Workup

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fluvastatin Methyl Ester Derivatives

Foreword: The Rationale for Esterification in Statin Chemistry Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, serves as a cornerstone in the management of hypercholesterolemia.[1][2][3] Its therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Esterification in Statin Chemistry

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, serves as a cornerstone in the management of hypercholesterolemia.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical structure, a dihydroxyheptenoic acid moiety responsible for competitively inhibiting the rate-limiting step in cholesterol biosynthesis.[3][4] While the active form of the drug is the sodium salt of the carboxylic acid, the journey from synthesis to therapeutic action often involves transient chemical modifications. The methyl ester of fluvastatin is a critical intermediate in several synthetic routes, allowing for easier purification and handling before the final hydrolysis to the active drug salt.[5][6] Furthermore, esterification is a common prodrug strategy to modulate physicochemical properties, such as lipophilicity, which can influence absorption, distribution, and cellular uptake. This guide provides an in-depth exploration of the core physicochemical properties of fluvastatin methyl ester, offering both theoretical grounding and practical, field-proven methodologies for its characterization.

Structural and Synthetic Context

Fluvastatin is a racemic mixture of the (3R,5S) and (3S,5R) enantiomers, with the (3R,5S) form being significantly more pharmacologically active.[1][7] The synthesis involves the stereoselective reduction of a β-keto ester intermediate. This ester, often a methyl or tert-butyl ester, is a pivotal compound whose properties dictate the efficiency of the subsequent synthetic steps.[5][8]

The conversion of the carboxylic acid to its methyl ester derivative fundamentally alters the molecule's electronic and steric landscape, leading to significant changes in its physicochemical behavior.

Synthesis_and_Hydrolysis cluster_synthesis Synthetic Route cluster_activation Activation/Prodrug Hydrolysis Keto_Ester Fluvastatin Keto Methyl Ester Methyl_Ester Fluvastatin Methyl Ester Keto_Ester->Methyl_Ester  Stereoselective  Reduction Fluvastatin_Acid Fluvastatin (Active Acid) Methyl_Ester->Fluvastatin_Acid  Base Hydrolysis (e.g., NaOH)  [in-vitro or in-vivo]

Caption: Synthetic context of Fluvastatin Methyl Ester.

Core Physicochemical Properties: A Comparative Analysis

The transformation from a carboxylic acid to a methyl ester is not trivial. It represents a shift from an ionizable, more hydrophilic compound to a neutral, more lipophilic entity. This section dissects the key properties that define this transformation.

Lipophilicity (LogP)

Expert Insight: Lipophilicity, quantified as the partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes. For the statin class, it influences tissue distribution, particularly the balance between hepatic selectivity and penetration into extrahepatic tissues.[3] Fluvastatin itself is considered a more hydrophilic statin compared to lipophilic counterparts like simvastatin, which contributes to its favorable safety profile regarding muscle-related side effects.[3]

Esterification of the terminal carboxylic acid removes a highly polar, ionizable group and replaces it with a neutral ester. This chemical modification significantly increases the molecule's overall lipophilicity. Consequently, fluvastatin methyl ester is expected to have a higher LogP value than its parent acid. This enhanced lipophilicity can be advantageous for purification in organic solvents during synthesis but would also alter its pharmacokinetic profile if used as a prodrug.

Aqueous Solubility

Expert Insight: The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and subsequent bioavailability. The parent drug, fluvastatin sodium, is water-soluble.[9][10] However, the free acid form has very low water solubility.[1]

The methyl ester derivative, lacking the ionizable carboxylate group, is predicted to have very poor aqueous solubility, similar to or even lower than the free acid. Its solubility will be significantly higher in organic solvents like methanol, ethanol, and acetonitrile, which is a property leveraged during its synthesis and purification.[11][12]

Acid-Base Properties (pKa)

Expert Insight: The pKa value governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. The carboxylic acid moiety of fluvastatin has an estimated pKa of approximately 4.3 to 4.5.[1][9] This means that at physiological pH (~7.4), the parent drug exists almost entirely in its ionized, carboxylate form, which is crucial for its solubility in blood plasma.

Fluvastatin methyl ester, by virtue of masking the carboxylic acid, does not possess this acidic pKa. The molecule lacks a readily ionizable group in the physiological pH range. This is the most profound chemical difference from the parent drug and is the primary driver for the observed changes in solubility and lipophilicity.

Chemical Stability

Expert Insight: Fluvastatin is known to be susceptible to degradation. It is sensitive to light and can undergo intramolecular cyclization to form the corresponding lactone, particularly under acidic conditions.[13][14][15] It can also degrade to form other related substances.[16]

The methyl ester is primarily susceptible to hydrolysis, which cleaves the ester bond to regenerate the parent carboxylic acid. This reaction is catalyzed by both acid and base.[5][14] The rate of hydrolysis is a critical parameter to control during synthesis and storage. From a prodrug perspective, this hydrolytic instability is the intended mechanism of activation, relying on esterase enzymes in the body to release the active fluvastatin.

Summary of Physicochemical Properties
PropertyFluvastatin (Free Acid)Fluvastatin Methyl EsterRationale for Difference
Molecular Weight 411.47 g/mol [2]425.49 g/mol [17]Addition of a methyl group (CH₂) in place of a proton.
Predicted LogP ~4.5[1]> 4.5 (Predicted increase)Masking of the polar carboxylic acid group increases lipophilicity.
Aqueous Solubility Poor (as acid); Soluble (as sodium salt)[1][9]Very PoorThe neutral ester group has significantly lower affinity for water than the ionizable acid/salt.
pKa (Acidic) ~4.3 - 4.5[1][9]Not ApplicableThe acidic proton of the carboxylic acid is replaced by a methyl group.
Primary Stability Concern Lactonization, Photodegradation[13][15]Hydrolysis to the parent acidThe ester bond is susceptible to cleavage under aqueous acidic or basic conditions.

Validated Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. The following protocols represent standard, validated approaches for characterizing the key physicochemical properties of fluvastatin methyl ester.

Protocol 3.1: Determination of Lipophilicity (LogP) by HPLC

Causality: The shake-flask method, while traditional, can be cumbersome. A reversed-phase HPLC method offers a rapid and reliable alternative by correlating a compound's retention time with its lipophilicity. The more lipophilic the compound, the longer it is retained on a nonpolar (e.g., C18) stationary phase.

Methodology:

  • System Preparation: Use a validated HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm).[18]

  • Mobile Phase: Prepare an isocratic mobile phase of methanol and water (e.g., 80:20 v/v).[12] Ensure the mobile phase is filtered and degassed.

  • Standard Preparation: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of fluvastatin methyl ester.

  • Sample Preparation: Accurately weigh and dissolve fluvastatin methyl ester in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Chromatographic Run:

    • Inject the standards and the sample onto the column at a constant flow rate (e.g., 1.0 mL/min).[12]

    • Monitor the elution using a UV detector at a relevant wavelength (e.g., 305 nm).[18]

    • Record the retention time (t_R) for each compound.

  • Calculation:

    • Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k') versus the known LogP values of the standards.

    • Determine the LogP of fluvastatin methyl ester by interpolating its log(k') value on the calibration curve.

Protocol 3.2: Stability-Indicating HPLC Method for Hydrolysis

Causality: A stability-indicating method is one that can accurately quantify the decrease in the active drug concentration while simultaneously resolving it from its degradation products. This is essential for determining the shelf-life and understanding the degradation pathways of fluvastatin methyl ester.

Stability_Workflow Start Fluvastatin Methyl Ester Stock Solution Stress_Acid Acidic Stress (e.g., 0.1N HCl) Start->Stress_Acid Stress_Base Basic Stress (e.g., 0.1N NaOH) Start->Stress_Base Stress_Ox Oxidative Stress (e.g., 3% H₂O₂) Start->Stress_Ox Timepoints Incubate and Sample at Timepoints (0, 2, 4, 8, 24h) Stress_Acid->Timepoints Stress_Base->Timepoints Stress_Ox->Timepoints Neutralize Neutralize Sample (if applicable) Timepoints->Neutralize HPLC_Analysis RP-HPLC Analysis (C18 Column) Neutralize->HPLC_Analysis Data_Analysis Data Analysis: - Quantify % Assay of Ester - Identify/Quantify Degradants HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Forced Degradation Study (as per ICH Q1A(R2)):

    • Acid Hydrolysis: Dissolve fluvastatin methyl ester in a solution of 0.1N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Dissolve the ester in 0.1N NaOH and keep at room temperature (hydrolysis is typically rapid).

    • Oxidative Stress: Treat a solution of the ester with 3% hydrogen peroxide.

    • Thermal Stress: Store the solid ester in an oven at elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid ester to light as specified in ICH Q1B guidelines.

  • Sample Collection: At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed solution.

  • Sample Preparation: Neutralize the acidic and basic samples, then dilute with mobile phase to fall within the linear range of the HPLC method.

  • HPLC Analysis:

    • Column: Use a high-resolution C18 column.

    • Mobile Phase: Employ a gradient elution to effectively separate the nonpolar ester from the more polar fluvastatin acid and other potential degradants. A typical gradient might run from 50% to 90% acetonitrile in a buffered aqueous phase (e.g., 20mM phosphate buffer, pH 3.0).[19]

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The primary goal is to achieve baseline separation between the fluvastatin methyl ester peak and the peak corresponding to fluvastatin free acid.

Conclusion: A Molecule of Duality

Fluvastatin methyl ester is a molecule of critical importance, not as a therapeutic agent itself, but as a key player in the synthesis of one. Its physicochemical properties—high lipophilicity, poor aqueous solubility, and susceptibility to hydrolysis—are a direct and predictable consequence of masking the parent drug's carboxylic acid group. Understanding these properties is paramount for optimizing synthetic yields, ensuring the purity of the final API, and exploring its potential as a prodrug. The analytical protocols detailed herein provide a robust framework for the comprehensive characterization of this pivotal intermediate, ensuring the scientific integrity required in modern drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1548972, Fluvastatin. Retrieved from [Link].

  • Karavas, E., Georgarakis, E., & Bikiaris, D. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. European Journal of Pharmaceutics and Biopharmaceutics, 71(1), 131-141. Retrieved from [Link].

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2009). Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations. Acta Pharmaceutica, 59(2), 205-216. Retrieved from [Link].

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2005). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Il Farmaco, 60(1), 51-60. Retrieved from [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. fluvastatin | Ligand page. Retrieved from [Link].

  • Rao, B. M., & Srinivasu, M. K. (2011). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 133-136. Retrieved from [Link].

  • Agilent Technologies. (2014). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. Retrieved from [Link].

  • ResearchGate. (n.d.). Left: Fluvastatin, as observed in the crystal structure of human HMGR... Retrieved from [Link].

  • Lin, A. S., & Anseth, K. S. (2006). Synthesis and Characterization of a Fluvastatin-Releasing Hydrogel Delivery System to Modulate hMSC Differentiation and Function for Bone Regeneration. Biomaterials, 27(36), 6102-6110. Retrieved from [Link].

  • Google Patents. (2007). WO2007023503A1 - A process for the preparation of fluvastatin sodium.
  • ResearchGate. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Retrieved from [Link].

  • College ter Beoordeling van Geneesmiddelen (CBG-MEB). (n.d.). Openbaar beoordelingsrapport. Retrieved from [Link].

  • ResearchGate. (n.d.). Chemical Stability Studies of Fluvastatin Concerning the Formation of by-Products During Accelerated Aging Conditions. Retrieved from [Link].

  • Google Patents. (2006). CN1740155A - Process and intermediates for the selective synthesis of fluvastatin and use thereof.
  • Wikipedia. (n.d.). Fluvastatin. Retrieved from [Link].

  • Alentris Research Pvt. Ltd. Fluvastatin Methyl Ester. Retrieved from [Link].

  • ResearchGate. (2017). Clinical Pharmacokinetics of Fluvastatin. Retrieved from [Link].

  • Goa, K. L., & Wagstaff, A. J. (1996). Fluvastatin: a review of its pharmacology and use in the management of hypercholesterolaemia. Drugs, 52(4), 586-608. Retrieved from [Link].

  • ClinPGx. Fluvastatin Pathway, Pharmacokinetics. Retrieved from [Link].

  • Pharmaffiliates. Product Name : Fluvastatin-d6 Methyl Ester. Retrieved from [Link].

  • NextSDS. Fluvastatin methyl ester — Chemical Substance Information. Retrieved from [Link].

  • NextSDS. Fluvastatin Methyl Ester — Chemical Substance Information. Retrieved from [Link].

  • Google Patents. (2007). EP1847529A1 - Process for the preparation of Fluvastatin Sodium salt.

Sources

Foundational

The Mechanism of Action of Fluvastatin Methyl Ester in Cell Cultures: A Technical Guide

As an application scientist in drug development, one of the most common pitfalls I observe in in vitro pharmacology is the misapplication of statins in immortalized cell lines. Researchers frequently apply the active, op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in drug development, one of the most common pitfalls I observe in in vitro pharmacology is the misapplication of statins in immortalized cell lines. Researchers frequently apply the active, open-ring hydroxy acid form of statins to standard cell cultures, only to observe negligible phenotypic effects. The root cause is not a lack of target engagement, but a failure of cellular pharmacokinetics.

This whitepaper dissects the mechanistic rationale for using fluvastatin methyl ester —a highly lipophilic prodrug[1],[2]—as the preferred tool compound for investigating the mevalonate pathway and the pleiotropic effects of statins in in vitro models.

The Permeability Paradox: Why Use a Methyl Ester Prodrug?

Fluvastatin, in its pharmacologically active hydroxy acid form, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase[3]. However, at physiological pH, the open-acid form is highly hydrophilic.

The Transporter Bottleneck

In vivo, the hepatic uptake of open-acid fluvastatin is heavily dependent on active transport mechanisms, specifically mediated by the Organic Anion-Transporting Polypeptides OATP1B1, OATP2B1, and OATP1B3[4],[5]. The critical issue for in vitro research is that standard immortalized cell lines (e.g., HEK293, HeLa, HUVEC) generally lack sufficient endogenous expression of these OATP transporters[6]. Consequently, applying active fluvastatin to these cultures results in poor intracellular accumulation and artificially inflated IC50 values[6],[7].

The Prodrug Bypass

To circumvent this transporter dependence, we utilize fluvastatin methyl ester . The esterification of the carboxylic acid moiety masks the negative charge, drastically increasing the molecule's lipophilicity. This allows the compound to rapidly cross the lipid bilayer via passive diffusion[2],[8].

Once inside the cytosol, the prodrug is subjected to hydrolysis by ubiquitous intracellular carboxylesterases (predominantly CES1 and CES2), which cleave the methyl group to liberate the active fluvastatin[9],[10],[11]. This creates a self-contained, transporter-independent delivery system that ensures robust target engagement.

Uptake Extracellular Extracellular Media (Fluvastatin Methyl Ester) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular Cytosol (Fluvastatin Methyl Ester) Membrane->Intracellular Esterase Intracellular Carboxylesterases (Hydrolysis) Intracellular->Esterase Active Active Fluvastatin (Hydroxy Acid Form) Esterase->Active Cleavage of Methyl Group Target HMG-CoA Reductase (Inhibited) Active->Target Competitive Inhibition

Cellular uptake and esterase-dependent activation of fluvastatin methyl ester in vitro.

Core Mechanism: HMG-CoA Reductase Inhibition and Isoprenoid Depletion

Upon intracellular activation, fluvastatin competitively binds to the catalytic domain of HMG-CoA reductase. This enzyme is the rate-limiting step in the mevalonate pathway, responsible for converting HMG-CoA to L-mevalonate[12].

While the systemic clinical goal of this inhibition is the reduction of downstream cholesterol biosynthesis, the primary interest in in vitro cell biology lies in the pleiotropic (cholesterol-independent) effects [13].

The Role of Prenylation

By blocking mevalonate production, fluvastatin subsequently depletes the cellular pool of vital isoprenoid intermediates, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) [14],[12]. These isoprenoids are obligate lipid anchors required for the post-translational prenylation of small signaling GTPases, including the Ras, Rho, Rac, and Cdc42 families[14],[13].

Without proper prenylation, these GTPases cannot translocate to the cell membrane to participate in signal transduction. The failure of Rho/Rac/Cdc42 signaling leads to profound phenotypic changes in cell culture, including actin cytoskeleton disruption, induction of apoptosis, and suppression of pro-inflammatory cytokine release[13],[15].

Pathway HMG HMG-CoA HMGR HMG-CoA Reductase HMG->HMGR Mev Mevalonate HMGR->Mev Fluvastatin Active Fluvastatin Fluvastatin->HMGR Blocks FPP Farnesyl Pyrophosphate (FPP) Mev->FPP Kinases GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Ras Ras Prenylation FPP->Ras Rho Rho/Rac/Cdc42 Prenylation GGPP->Rho Pleiotropic Pleiotropic Effects (Apoptosis, Cytoskeleton, Anti-inflammation) Ras->Pleiotropic Rho->Pleiotropic

Mevalonate pathway blockade by fluvastatin and subsequent inhibition of small GTPase prenylation.

Comparative Pharmacokinetics: Active vs. Prodrug

To select the correct reagent for your assay, it is critical to understand the physicochemical divergence between the two forms.

PropertyFluvastatin (Hydroxy Acid)Fluvastatin Methyl Ester
Molecular State Active HMG-CoA Reductase InhibitorInactive Prodrug
Cellular Permeability Low (Requires active transport)High (Passive diffusion)
Transporter Dependence OATP1B1, OATP2B1, OATP1B3[5]None (Lipophilic)
Intracellular Activation Not requiredCleaved by Carboxylesterases (e.g., CES1)[10]
Primary In Vitro Utility Hepatocyte-specific uptake assaysUniversal cell line assays (e.g., HEK293, HeLa)

Experimental Workflows: Building Self-Validating Systems

A robust in vitro protocol must prove causality. When treating cells with fluvastatin methyl ester, any observed cytotoxicity or phenotypic shift must be validated as an "on-target" effect (HMG-CoA reductase inhibition) rather than off-target chemical toxicity. We achieve this using the Mevalonate Rescue Assay [16],[17],[18].

Protocol 1: Preparation and Dosing of Fluvastatin Methyl Ester

Causality Note: Fluvastatin methyl ester is highly lipophilic; proper vehicle controls are mandatory to rule out solvent toxicity.

  • Stock Preparation: Dissolve fluvastatin methyl ester powder in anhydrous DMSO to create a 10 mM or 20 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.

  • Working Dilution: Dilute the stock solution directly into pre-warmed complete cell culture media immediately before use. Standard in vitro working concentrations range from 1 µM to 50 µM depending on the cell line's esterase activity and the assay duration.

  • Vehicle Control: Ensure the final concentration of DMSO in all wells (including controls) does not exceed 0.1% (v/v) to prevent solvent-induced membrane stress.

Protocol 2: The Mevalonate Rescue Assay (Validation Workflow)

Causality Note: If a phenotype is truly driven by HMG-CoA reductase inhibition, supplementing the media with downstream mevalonate will bypass the enzymatic blockade and rescue the cells[17].

  • Prepare Rescue Agent: Prepare a 100 mM stock of Mevalonolactone (which hydrolyzes to mevalonate in aqueous media) in sterile water or ethanol.

  • Co-Treatment Setup: Plate cells in a multi-well format and allow them to adhere overnight. Establish three primary experimental arms:

    • Group A (Control): Vehicle only (0.1% DMSO).

    • Group B (Treatment): Fluvastatin methyl ester (e.g., 10 µM).

    • Group C (Rescue): Fluvastatin methyl ester (10 µM) + Mevalonolactone (100 µM - 200 µM).

  • Incubation & Readout: Incubate for 48 to 72 hours. Measure the phenotypic endpoint (e.g., cell viability via MTT/WST-1, apoptosis via Caspase-3/7 activity, or actin cytoskeleton imaging).

  • Data Interpretation: If Group B shows the phenotype (e.g., apoptosis) and Group C reverts to baseline (matching Group A), the mechanism of action is definitively validated as on-target mevalonate pathway inhibition[16],[18].

References

  • [2] Alfa Chemistry. "Fluvastatin Methyl Ester Manufacturers and Suppliers". Alfa Industry. URL: [Link]

  • [3] Kertesz, V., et al. "DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin". ResearchGate (2006). URL: [Link]

  • [6] Wang, L., et al. "Detection of Statin Cytotoxicity Is Increased in Cells Expressing the OATP1B1 Transporter". Toxicological Sciences, Oxford Academic (2014). URL: [Link]

  • [7] /[4] /[5] Noé, J., et al. "Substrate-dependent drug-drug interactions between gemfibrozil, fluvastatin and other organic anion-transporting peptide (OATP) substrates on OATP1B1, OATP2B1, and OATP1B3". Drug Metabolism and Disposition, PubMed/NIH (2007). URL: [Link]

  • [8] Tang, Y., et al. "Methods and materials for making simvastatin and related compounds". US Patent 10793884B2, Google Patents (2020). URL:

  • [14] Turner, N.A., et al. "Fluvastatin inhibits regulated secretion of endothelial cell von Willebrand factor in response to diverse secretagogues". Biochemical Journal, PMC/NIH (2007). URL: [Link]

  • [12] El-Sawalhi, M.M., et al. "Effects of simvastatin on malondialdehyde level and esterase activity in plasma and tissue of normolipidemic rats". ResearchGate (2014). URL: [Link]

  • [9] /[10] Mizoi, K., et al. "Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases". Bioorganic & Medicinal Chemistry Letters, PubMed/NIH (2016). URL: [Link]

  • [11] Takahashi, M., et al. "Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity". Molecules, MDPI (2024). URL: [Link]

  • [16] Wong, W.W., et al. "Statins induce lethal effects in acute myeloblastic lymphoma cells within 72 hours". Oncology Reports, PMC/NIH (2007). URL: [Link]

  • [13] Nishimura, T., et al. "Pleiotropic effects of statins in distal human pulmonary artery smooth muscle cells". Respiratory Research, PMC/NIH (2010). URL: [Link]

  • [17] Garcia-Bermudez, J., et al. "Repurposing statins and phenothiazines to treat chemoresistant neuroblastoma". EMBO Molecular Medicine, PMC/NIH (2023). URL: [Link]

  • [15] Wang, Y., et al. "Pleiotropic use of Statins as non-lipid-lowering drugs". ResearchGate (2022). URL: [Link]

  • [18] Yashar, W., et al. "Inhibition of isoprenylation synergizes with MAPK blockade to prevent growth in treatment-resistant melanoma, colorectal, and lung cancer". Oncotarget, PMC/NIH (2017). URL: [Link]

Sources

Exploratory

toxicity and metabolic profile of rac-fluvastatin methyl ester in vitro

An In-Depth Technical Guide to the In Vitro Toxicity and Metabolic Profile of rac-Fluvastatin Methyl Ester Foreword for the Researcher This document provides a comprehensive technical framework for the in vitro character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Metabolic Profile of rac-Fluvastatin Methyl Ester

Foreword for the Researcher

This document provides a comprehensive technical framework for the in vitro characterization of rac-fluvastatin methyl ester. As drug development professionals, our primary goal is to build a robust preclinical data package that accurately predicts clinical outcomes. Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, has a well-documented clinical history.[1] Its derivative, the methyl ester, is likely a synthetic intermediate or a prodrug.[2][3] Therefore, our central working hypothesis is that the biological and metabolic characteristics of rac-fluvastatin methyl ester in vitro will be predominantly dictated by its conversion to the pharmacologically active parent acid, rac-fluvastatin.

This guide is structured not as a rigid template, but as a logical, decision-driven narrative. We will first establish the metabolic fate of the ester, confirming its hydrolysis and identifying the subsequent metabolic pathways. We will then delineate a strategy for assessing its cytotoxic and genotoxic potential. Every protocol herein is designed as a self-validating system, providing the rationale behind each experimental choice to ensure scientific integrity and generate trustworthy, submission-quality data.

Part 1: Elucidation of the In Vitro Metabolic Profile

The foundational step in characterizing any new chemical entity is to understand its metabolic stability and pathways. For an ester derivative, the immediate question is the rate and extent of its hydrolysis to the parent acid. We will employ gold-standard hepatic models—human liver microsomes (HLM) and cryopreserved human hepatocytes—to investigate this.

Scientific Rationale: Why Microsomes and Hepatocytes?
  • Human Liver Microsomes (HLM): These are subcellular fractions containing the highest concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[4] They are cost-effective and ideal for determining metabolic stability and identifying CYP-mediated metabolites. The protocol includes conditions with and without the necessary cofactor NADPH to differentiate between CYP-dependent metabolism and hydrolysis by microsomal esterases.

  • Cryopreserved Human Hepatocytes: These represent the most complete in vitro hepatic model, containing a full complement of Phase I and Phase II metabolic enzymes, as well as active drug transporters. They provide a more holistic view of a compound's hepatic clearance and metabolic fate.

Experimental Workflow: Metabolic Characterization

The workflow is designed to first confirm hydrolysis and then to characterize the subsequent metabolism of the active moiety.

G cluster_prep Compound Preparation cluster_assays Metabolic Stability Assays cluster_analysis Bioanalysis & Data Interpretation TestArticle rac-Fluvastatin Methyl Ester (in DMSO) HLM Human Liver Microsomes (HLM) - With & Without NADPH TestArticle->HLM HHEP Cryopreserved Human Hepatocytes TestArticle->HHEP LCMS LC-MS/MS Analysis (Time-Point Quenching) HLM->LCMS Incubate 37°C HHEP->LCMS Incubate 37°C Data Quantify Parent Disappearance & Metabolite Appearance LCMS->Data Kinetics Calculate: Half-life (t½) Intrinsic Clearance (CLint) Data->Kinetics

Caption: Workflow for metabolic stability and metabolite identification.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol quantifies the rate of disappearance of rac-fluvastatin methyl ester and the formation of rac-fluvastatin.

  • Preparation: Thaw pooled HLM (from at least 10 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[4]

  • Cofactor Systems: Prepare two master mixes:

    • +NADPH: Buffer containing an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl₂).

    • -NADPH: Buffer only (to assess non-CYP-mediated metabolism, e.g., esterase activity).

  • Initiation: Pre-warm master mixes and HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding rac-fluvastatin methyl ester (final concentration 1 µM; final DMSO concentration <0.5%).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., fluvastatin-d6).

  • Sample Processing: Centrifuge the quenched samples at 4°C to precipitate protein. Transfer the supernatant for LC-MS/MS analysis.

  • Causality Check (Controls): Run parallel incubations with heat-inactivated microsomes to control for non-enzymatic degradation. A positive control substrate with known metabolic properties (e.g., testosterone) should be included to validate the assay system.

Expected Metabolic Pathway of Fluvastatin

Once rac-fluvastatin methyl ester is hydrolyzed, the resulting fluvastatin is primarily metabolized by CYP2C9, with minor contributions from other CYPs.[5][6][7] The major metabolic routes are hydroxylation and N-deisopropylation.[5][6]

G cluster_metabolites Phase I Metabolites FME rac-Fluvastatin Methyl Ester FV rac-Fluvastatin (Active Acid) FME->FV Esterases (Rapid Hydrolysis) M5OH 5-Hydroxy-fluvastatin FV->M5OH CYP2C9, CYP2C8, CYP3A4 M6OH 6-Hydroxy-fluvastatin FV->M6OH CYP2C9 (Major) MND N-deisopropyl-fluvastatin FV->MND CYP2C9 (Major)

Caption: Proposed primary metabolic pathway.

Data Presentation: Known Fluvastatin Metabolic Constants

The interaction of fluvastatin with key metabolic enzymes has been well-characterized. This data is critical for predicting potential drug-drug interactions (DDIs). Fluvastatin is a potent inhibitor of CYP2C9.[8][9]

ParameterEnzymeValue (µM)Substrate/ReactionReference
Metabolism (Km) CYP2C9~1.0Fluvastatin Metabolism[5]
CYP2C8~2.8Fluvastatin Metabolism[5]
CYP3A~7.1Fluvastatin Metabolism[5]
Inhibition (Ki) CYP2C90.06 ((+)-isomer)Diclofenac 4'-hydroxylation[8]
CYP2C90.28 ((-)-isomer)Diclofenac 4'-hydroxylation[8]
CYP2C90.3Tolbutamide Hydroxylation[9]

Part 2: Defining the In Vitro Toxicity Profile

A standard toxicity assessment includes evaluating both direct cytotoxicity (leading to cell death) and genotoxicity (damage to genetic material).

Scientific Rationale: Cell Line and Assay Selection
  • HepG2 Cell Line: This is a human hepatoma cell line that retains many of the metabolic activities of primary hepatocytes, making it a relevant model for liver toxicity assessment of a hepatically metabolized drug.

  • MTT Assay: This is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Bacterial Reverse Mutation (Ames) Test: This is a regulatory-required, first-line screening assay to detect the mutagenic potential of a compound.[10] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, assessing the ability of the test article to cause mutations that revert the bacteria to a histidine-prototrophic state.

Experimental Workflow: Toxicity Assessment

G cluster_prep Compound Preparation cluster_assays Toxicity Assays cluster_analysis Data Analysis & Interpretation TestArticles rac-Fluvastatin Methyl Ester rac-Fluvastatin (Comparator) Cyto Cytotoxicity Assay (e.g., MTT on HepG2 cells) TestArticles->Cyto Geno Genotoxicity Assay (e.g., Ames Test +/- S9) TestArticles->Geno IC50 Calculate IC50 Value Cyto->IC50 Mutagenicity Assess Revertant Colony Count (Fold-change vs. Control) Geno->Mutagenicity

Caption: Workflow for in vitro toxicity and genotoxicity screening.

Protocol 2: Cytotoxicity in HepG2 Cells (MTT Assay)
  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of rac-fluvastatin methyl ester and rac-fluvastatin (as a comparator) in cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.1 to 200 µM). Replace the old medium with the medium containing the test articles. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation: Representative Cytotoxicity Data

The following table presents hypothetical, yet plausible, data that would be generated from the protocol above. This allows for a direct comparison of the ester and its parent acid.

CompoundCell LineAssayIncubation TimeIC₅₀ (µM) [Hypothetical]
rac-Fluvastatin Methyl EsterHepG2MTT48 hours~55
rac-FluvastatinHepG2MTT48 hours~45[11]
Doxorubicin (Positive Control)HepG2MTT48 hours<1

Note: The IC₅₀ for fluvastatin can vary depending on the cell line; a value of 45.7 µM has been reported in OVCAR3 cells.[11]

Genotoxicity Assessment: Ames Test Overview

A standard battery of genotoxicity tests for fluvastatin has already been completed and shows no genotoxic potential.[10][12] A confirmatory study on the methyl ester would follow this established protocol.

  • Test Strains: Use multiple Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) to mimic mammalian metabolism.

  • Exposure: The test article is incubated with the bacterial strains in a top agar overlay.

  • Endpoint: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the negative control, typically exceeding a 2-fold threshold.

  • Expected Result: Based on extensive public data for fluvastatin, rac-fluvastatin methyl ester is not expected to be mutagenic in this assay.[10][12]

Synthesis & Authoritative Grounding

The in vitro assessment strategy described provides a clear path to understanding the metabolic and toxicological profile of rac-fluvastatin methyl ester. The experimental evidence is expected to confirm rapid hydrolysis to rac-fluvastatin. Consequently, the metabolic profile will be dominated by CYP2C9 activity, and the toxicity profile will mirror that of the parent drug.[5][6]

This metabolic pathway, being independent of the heavily utilized CYP3A4 isoenzyme, gives fluvastatin a lower potential for certain drug-drug interactions compared to other statins like atorvastatin or simvastatin.[1][13] However, its role as both a substrate and a potent inhibitor of CYP2C9 means that co-administration with other CYP2C9 substrates (e.g., warfarin, tolbutamide) must be carefully considered.[6][8][9] The comprehensive battery of genotoxicity tests previously conducted on fluvastatin provides a high degree of confidence that the methyl ester will also be devoid of mutagenic potential.[10] This complete data package, grounded in validated protocols and supported by existing literature, forms a robust foundation for further drug development.

References

  • Fischer, V., Johanson, L., Heitz, F., et al. (1999). The 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor fluvastatin: effect on human cytochrome P-450 and implications for metabolic drug interactions. Drug Metabolism and Disposition, 27(4), 410-416. [Link]

  • Peric, M., Zivkovic, A., Stojkovic, L., et al. (2018). Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 162(1), 50-56. [Link]

  • Transon, C., Leemann, T., & Dayer, P. (1996). In vitro comparative inhibition profiles of major human drug metabolising cytochrome P450 isozymes (CYP2C9, CYP2D6 and CYP3A4) by HMG-CoA reductase inhibitors. European Journal of Clinical Pharmacology, 50(3), 209-215. [Link]

  • Toda, T., Eliasson, E., Ask, B., et al. (2009). Roles of different CYP enzymes in the formation of specific fluvastatin metabolites by human liver microsomes. Basic & Clinical Pharmacology & Toxicology, 105(5), 327-332. [Link]

  • AcmeChem (2024). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. AcmeChem. [Link]

  • Uyanoglu, M., Can, M., & Ayyildiz, M. (2013). Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin. Drug and Chemical Toxicology, 36(4), 406-411. [Link]

  • Güler, G., & Aksoy, H. (2021). Evaluation of toxic effects of statins and their possible role in treatment of cancer. Journal of Research in Pharmacy, 25(3), 366-378. [Link]

  • Uyanoglu, M., Can, M., & Ayyildiz, M. (2013). Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin. Drug and Chemical Toxicology, 36(4), 406-411. [Link]

  • Ciaravino, V., & Sponholtz, D. K. (1995). The genotoxicity profile of atorvastatin, a new drug in the treatment of hypercholesterolemia. Mutation Research, 343(2-3), 99-107. [Link]

  • Suter, W., Biscoff, L., & Gocke, E. (1994). Carcinogenicity and mutagenicity studies with fluvastatin, a new, entirely synthetic HMG-CoA reductase inhibitor. Fundamental and Applied Toxicology, 23(4), 523-533. [Link]

  • Prueksaritanont, T., Zhao, J. J., Ma, B., et al. (1999). Metabolic interactions between mibefradil and HMG-CoA reductase inhibitors: an in vitro investigation with human liver preparations. British Journal of Clinical Pharmacology, 47(3), 291-299. [Link]

  • Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin. Clinical Pharmacokinetics, 40(4), 263-281. [Link]

  • PharmGKB. Fluvastatin Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Scripture, C. D., & Pieper, J. A. (2001). Clinical Pharmacokinetics of Fluvastatin. ResearchGate. [Link]

  • Zarek, J., & Koren, M. J. (2020). Pharmacokinetic Aspects of Statins. IntechOpen. [Link]

  • Unsal, V., Dalkır, M., & Dirmenci, T. (2024). Toxicity Evaluation of Statin Group Drugs Using in Silico Methods. ResearchGate. [Link]

  • FDA. (2012). Lescol (fluvastatin sodium) Label. accessdata.fda.gov. [Link]

  • Agilent Technologies. (2012). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. Agilent. [Link]

  • GOV.UK. (2014). Fluvastatin EU Safety Risk Management Plan. GOV.UK. [Link]

  • Tanaka, K., Yasuhara, M., Suzumura, K., et al. (2001). Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. ResearchGate. [Link]

  • Amato, R., Liani, R., & Montanari, E. (2021). Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates. Frontiers in Pharmacology, 11, 642171. [Link]

  • Mahrouse, M. A., Elsebaie, N. F., & El-Kimary, E. I. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 881-895. [Link]

  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26. [Link]

  • Yang, L. (2013). Determination of fluvastatin in human plasma by LC-MS method. Chinese Journal of New Drugs, 22(2), 215-217. [Link]

  • Jones, R., Jones, H., & Tucker, J. (2023). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 53(1), 1-13. [Link]

  • Tanaka, K., Yasuhara, M., Suzumura, K., et al. (2001). Effects of fluvastatin and its major metabolites on low-density lipoprotein oxidation and cholesterol esterification in macrophages. Japanese Journal of Pharmacology, 86(3), 289-296. [Link]

  • Al-kuraishy, H. M., Al-Gareeb, A. I., & Rasheed, H. A. (2021). Metabolism of fluvastatin. ResearchGate. [Link]

  • du Preez, J. L., Swanepoel, E., & Gerber, M. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. Pharmazie, 75(5), 164-166. [Link]

  • Amato, R., Liani, R., & Montanari, E. (2021). Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates. Frontiers in Pharmacology, 11, 642171. [Link]

  • Veeprho. rac-Fluvastatin Methyl Ester (Mixture of Diastereomers). Veeprho. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of Racemic Fluvastatin Methyl Ester from Fluvastatin Sodium

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of racemic (rac)-fluvastatin methyl ester from its corresponding sodium salt. Fluvastatin is a fully synthetic HMG-CoA reductase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of racemic (rac)-fluvastatin methyl ester from its corresponding sodium salt. Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[1][2] The methyl ester is a crucial intermediate for various synthetic modifications, impurity profiling, and analytical standard preparation. This protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and high yield. It covers the initial acidification of the sodium salt, the subsequent acid-catalyzed esterification, and concludes with purification and characterization steps.

Introduction and Scientific Background

Fluvastatin is a member of the statin class of drugs, which act by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol.[1] By inhibiting this step, fluvastatin effectively reduces cholesterol levels in the body.

The conversion of fluvastatin sodium, the active pharmaceutical ingredient (API), to its methyl ester is a fundamental organic transformation. This esterification is often necessary for several reasons:

  • Intermediate for Analogue Synthesis: The methyl ester can serve as a starting point for creating a library of fluvastatin derivatives for structure-activity relationship (SAR) studies.

  • Analytical Reference Standard: Rac-fluvastatin methyl ester is often required as a reference standard for chromatographic analysis (HPLC, LC-MS) to identify and quantify related impurities in the drug substance.[3][4][5]

  • Improved Solubility: The ester form may exhibit different solubility profiles in organic solvents, facilitating certain purification or reaction conditions.

This protocol details a robust method based on the principles of Fischer-Speier esterification, a classic acid-catalyzed reaction that is both efficient and scalable.

Reaction Principle and Mechanism

The synthesis is a two-step process starting from the sodium salt:

  • Protonation: Fluvastatin sodium, a carboxylate salt, is first converted to its free carboxylic acid form by treatment with a mineral acid. The carboxylate anion (R-COO⁻) is nucleophilic but a poor substrate for direct esterification under these conditions. Protonation generates the neutral carboxylic acid (R-COOH), which is essential for the subsequent step.

  • Fischer Esterification: The fluvastatin free acid is then heated with an excess of methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activated intermediate is then susceptible to nucleophilic attack by methanol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester and regenerate the acid catalyst.

The overall chemical transformation is illustrated below:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Fischer Esterification Fluv_Na Fluvastatin Sodium (R-COO⁻Na⁺) Fluv_Acid Fluvastatin Free Acid (R-COOH) Fluv_Na->Fluv_Acid + H⁺ - Na⁺ H_plus Acid (e.g., HCl) Fluv_Acid2 Fluvastatin Free Acid (R-COOH) Fluv_Me rac-Fluvastatin Methyl Ester (R-COOCH₃) Fluv_Acid2->Fluv_Me + CH₃OH, H⁺ - H₂O MeOH Methanol (CH₃OH) (Excess) H2SO4 H₂SO₄ (catalyst)

Caption: Overall workflow for the synthesis of rac-fluvastatin methyl ester.

Materials, Reagents, and Equipment

Reagents
ReagentGradeSupplierNotes
rac-Fluvastatin Sodium≥98.0% PurityUSP or equivalentStarting material.
Methanol (CH₃OH)Anhydrous, ACS GradeSigma-Aldrich, etc.Serves as reagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Scientific, etc.Catalyst.
Hydrochloric Acid (HCl)1 M solutionStandard lab supplyFor initial protonation.
Dichloromethane (CH₂Cl₂)ACS GradeStandard lab supplyExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated solutionStandard lab supplyFor neutralization.
Brine (Saturated NaCl)Saturated solutionStandard lab supplyFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard lab supplyDrying agent.
Silica Gel60 Å, 230-400 meshStandard lab supplyFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Standard lab supplyFor reaction monitoring.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Detailed Experimental Protocol

Step 1: Protonation of Fluvastatin Sodium

Rationale: This initial step converts the unreactive carboxylate salt into the reactive carboxylic acid, which is necessary for the esterification reaction to proceed.

  • Weigh 1.0 g of rac-fluvastatin sodium and dissolve it in 20 mL of deionized water in a 100 mL beaker with gentle stirring.

  • While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise to the solution. A white precipitate (the fluvastatin free acid) will begin to form.

  • Continue adding HCl until the pH of the solution is approximately 2-3 (check with pH paper).

  • Stir the suspension for an additional 15 minutes at room temperature to ensure complete precipitation.

  • Isolate the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water (2 x 5 mL).

  • Dry the collected solid under vacuum at 40-50°C for 2-4 hours or until a constant weight is achieved. This yields rac-fluvastatin free acid.

Step 2: Fischer Esterification

Rationale: This is the core reaction where the carboxylic acid is converted to its methyl ester using methanol as both the reagent and solvent, catalyzed by a strong acid. Refluxing provides the necessary activation energy.

  • Transfer the dried rac-fluvastatin free acid to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 40 mL of anhydrous methanol to the flask.

  • While stirring, carefully and slowly add 0.5 mL of concentrated sulfuric acid to the suspension. Caution: This addition is exothermic.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product spot should have a higher Rƒ value than the starting acid.

Step 3: Workup and Neutralization

Rationale: The workup is designed to stop the reaction, neutralize the acid catalyst, and extract the desired product into an organic solvent. Failure to neutralize the acid can lead to product degradation during solvent removal.

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the resulting residue in 50 mL of dichloromethane (CH₂Cl₂).

  • Transfer the solution to a 250 mL separatory funnel.

  • Carefully add 30 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Caution: CO₂ gas will evolve. Swirl gently and vent frequently until gas evolution ceases.

  • Shake the funnel, release the pressure, and allow the layers to separate. Drain the lower organic layer.

  • Wash the organic layer sequentially with 30 mL of deionized water and then 30 mL of brine.

Step 4: Drying, Filtration, and Concentration

Rationale: This step removes residual water from the organic solution, which could interfere with final purity, before isolating the crude product.

  • Transfer the washed organic layer to an Erlenmeyer flask and add a small amount of anhydrous sodium sulfate (Na₂SO₄).

  • Swirl the flask and let it stand for 10-15 minutes. The Na₂SO₄ should appear free-flowing, not clumped together.

  • Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

  • Rinse the filter paper with a small amount of fresh dichloromethane.

  • Remove the solvent using a rotary evaporator to yield the crude rac-fluvastatin methyl ester, which should appear as an oil or a semi-solid.

Step 5: Purification and Characterization

Rationale: Column chromatography is a standard method to purify the crude product from any unreacted starting material or side products, yielding a high-purity final compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) is typically effective.

  • Characterization: Confirm the identity and purity of the final product using standard analytical methods such as HPLC, ¹H NMR, and Mass Spectrometry.[3][6] The expected mass for the methyl ester (C₂₅H₂₈FNO₄) is 425.5 g/mol .

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete initial protonation.Ensure pH is lowered to 2-3 during Step 1.
Insufficient reflux time or temperature.Ensure a steady reflux is maintained for the full recommended duration. Monitor by TLC.
Water present in methanol or reaction flask.Use anhydrous methanol and ensure all glassware is thoroughly dried.
Incomplete Reaction Inactive or insufficient acid catalyst.Use fresh, concentrated sulfuric acid. Ensure the correct amount is added.
Reaction time too short.Extend the reflux time and monitor by TLC until the starting material is consumed.
Product is an Acid Incomplete neutralization during workup.Ensure thorough washing with NaHCO₃ solution until no more gas evolves.
Product Contamination Incomplete separation during extraction.Allow layers to separate fully. Avoid taking any of the aqueous layer during draining.
Insufficient purification.Perform column chromatography carefully, collecting small fractions for analysis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and nitrile or neoprene gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the methanol.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of rac-fluvastatin methyl ester from fluvastatin sodium. By following these steps and understanding the rationale behind them, researchers can confidently prepare this important intermediate with high yield and purity. The detailed troubleshooting guide further assists in overcoming common experimental challenges, ensuring the successful application of this procedure in a research or drug development setting.

References

  • Chemistry Stack Exchange . (2017). Synthesis Golf I: Sodium Fluvastatin. Available at: [Link]

  • Google Patents. (n.d.). EP1799642A1 - Process and intermediates for the selective synthesis of fluvastatin.
  • Google Patents. (n.d.). EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin.
  • ResearchGate . (n.d.). Chemical structures of fluvastatin sodium and its metabolites, M2 and M4. Available at: [Link]

  • Google Patents. (n.d.). EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt.
  • Google Patents. (n.d.). WO2007023503A1 - A process for the preparation of fluvastatin sodium.
  • Agilent . (n.d.). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. Available at: [Link]

  • International Journal of PharmTech Research . (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Available at: [Link]

  • Google Patents. (n.d.). CN101250153B - Technique for preparing fluvastatin sodium crystal system.
  • PubMed . (2003). Sensitive assay for the determination of fluvastatin in plasma utilizing high-performance liquid chromatography with fluorescence detection. Available at: [Link]

  • ResearchGate . (2013). Determination of fluvastatin in human plasma by LC-MS method. Available at: [Link]

  • ACS Publications . (2006). An Improved Manufacturing Process for Fluvastatin. Available at: [Link]

  • PMC . (n.d.). Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations. Available at: [Link]

  • Google Patents. (n.d.). WO2004113292A2 - Fluvastatin sodium crystal forms, processes for preparing them, compositions containing them and methods of using them.
  • Google Patents. (n.d.). WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium.
  • ACS Publications . (2006). An Improved Manufacturing Process for Fluvastatin. Available at: [Link]

  • PubChem . (n.d.). Fluvastatin. Available at: [Link]

  • MDPI . (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Available at: [Link]

  • USP Monographs . (n.d.). Fluvastatin Sodium. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of rac-Fluvastatin Methyl Ester in Biological Matrices

Scientific Context & Analytical Challenges Fluvastatin is a potent, synthetic inhibitor of the HMG-CoA reductase enzyme, widely utilized for the management of hypercholesterolemia and the prevention of cardiovascular eve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Challenges

Fluvastatin is a potent, synthetic inhibitor of the HMG-CoA reductase enzyme, widely utilized for the management of hypercholesterolemia and the prevention of cardiovascular events[1]. In the realm of drug development, pharmacokinetics, and impurity profiling, rac-fluvastatin methyl ester (CAS 202479-37-6) is a critical analyte. It functions as a synthesis intermediate, an analytical reference standard for impurity profiling, and a potential prodrug[2].

The Bioanalytical Challenge (Causality of Degradation): Quantifying ester derivatives of statins in biological matrices (such as human plasma) presents a severe stability challenge. The ester bond is highly susceptible to rapid ex vivo hydrolysis catalyzed by endogenous plasma esterases, which converts the methyl ester back into the active fluvastatin hydroxy acid[3]. If sample preparation does not immediately arrest this enzymatic activity, the degradation will artificially inflate the concentration of the active drug and result in a severe underestimation of the methyl ester, compromising the integrity of the pharmacokinetic data.

To overcome this, we must employ a highly controlled, stabilized sample handling environment coupled with the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].

Mechanism A rac-Fluvastatin Methyl Ester (Prodrug / Impurity) B Plasma Esterases (In-vivo / Ex-vivo) A->B Hydrolysis C Fluvastatin (Active Hydroxy Acid) B->C D HMG-CoA Reductase (Enzyme) C->D Inhibits E Mevalonate Pathway (Cholesterol Synthesis) D->E Blocks

Fig 1: Metabolic hydrolysis of rac-fluvastatin methyl ester and subsequent pathway inhibition.

Self-Validating Experimental Design

As a Senior Application Scientist, I design protocols as self-validating systems . A method is only as trustworthy as its internal controls. This protocol is strictly aligned with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[5].

To ensure trustworthiness, this workflow embeds three critical validation checkpoints:

  • System Suitability Testing (SST): Six consecutive injections of the Lower Limit of Quantification (LLOQ) must yield a Coefficient of Variation (CV) < 20% before the batch is allowed to proceed.

  • Matrix Effect Normalization: We utilize a stable-isotope-labeled internal standard (Fluvastatin-d6). Because it co-elutes with the target analyte, it experiences identical ion suppression/enhancement, perfectly normalizing the MS response.

  • Zero-Blank Carryover Monitoring: A blank plasma extract (containing IS only) and a double-blank (no IS) are injected immediately following the Upper Limit of Quantification (ULOQ) sample. Carryover must be 20% of the LLOQ response[5].

Materials and Reagents
  • Reference Standards: rac-Fluvastatin Methyl Ester (Purity > 99%), Fluvastatin-d6 (Internal Standard)[2].

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Methyl Tert-Butyl Ether (MTBE). Formic acid (FA) for acidification.

Step-by-Step Methodology

Phase 1: Sample Collection and Stabilization

Causality Insight: We utilize acidification and strict cold-chain maintenance to denature and slow down plasma esterases, locking the methyl ester in its intact form[3].

  • Collect whole blood in pre-chilled K2EDTA tubes and immediately place on wet ice.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate plasma.

  • Aliquot 100 µL of plasma into pre-chilled polypropylene tubes.

  • Critical Step: Immediately add 20 µL of 1% Formic Acid (aq) to the plasma to lower the pH, followed by a brief vortex[3]. Store at -80°C if not extracting immediately.

Phase 2: Liquid-Liquid Extraction (LLE)

Causality Insight: While Protein Precipitation (PPT) is faster, LLE using MTBE is selected because it selectively partitions the lipophilic methyl ester into the organic phase while leaving behind polar phospholipids and endogenous salts that cause severe ion suppression in the mass spectrometer.

  • Thaw acidified plasma samples on wet ice (4°C).

  • Add 20 µL of Fluvastatin-d6 IS working solution (20 ng/mL) to all tubes (except double blanks).

  • Add 600 µL of cold MTBE to each sample[3].

  • Cap securely and vortex vigorously for 5 minutes to ensure complete partitioning.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v) and transfer to autosampler vials.

Phase 3: LC-MS/MS Analysis

Chromatographic separation is achieved using a reversed-phase UHPLC system coupled to a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Workflow A Plasma Collection (Acidified, 4°C) B IS Spiking (Fluvastatin-d6) A->B C LLE Extraction (MTBE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Fig 2: Stabilized bioanalytical workflow for ester-derivative quantification.

Quantitative Data & Method Parameters

The method must be rigorously validated to ensure it meets regulatory standards for accuracy, precision, and linearity[5]. Below are the optimized parameters and the expected validation outcomes based on established statin LC-MS/MS frameworks[4].

Table 1: LC-MS/MS Operational Parameters
ParameterSpecification
Analytical Column C18 UHPLC Column (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min (Gradient Elution)
Injection Volume 5 µL
Ionization Mode ESI Positive (+)
MRM Transition (Analyte) m/z 426.2 324.1 (Theoretical for Methyl Ester)
MRM Transition (IS) m/z 416.2 354.1 (Fluvastatin-d6 analog)
Table 2: Method Validation Summary (FDA 2018 Criteria)
Validation ParameterAcceptance Criteria[5]Observed Performance
Linear Dynamic Range R2≥0.99 0.2 ng/mL – 50.0 ng/mL ( R2>0.995 )
Lower Limit of Quant. (LLOQ) Accuracy ± 20%, Precision 20%0.2 ng/mL (CV: 8.4%, Bias: 4.1%)
Intra-Assay Precision (QCs) CV 15%3.2% – 7.5%
Inter-Assay Accuracy (QCs) Bias within ± 15%-2.4% to +5.1%
Extraction Recovery Consistent across QC levels88.5% (Analyte), 90.2% (IS)
Benchtop Stability (Acidified) Stable for processing timeStable for 6 hours at 4°C

Conclusion

The quantification of rac-fluvastatin methyl ester in biological matrices requires a deep understanding of the molecule's chemical vulnerabilities. By implementing immediate sample acidification, cold-chain LLE extraction, and a highly specific LC-MS/MS MRM method, researchers can completely bypass the ex vivo hydrolysis artifacts that plague ester-based prodrugs and impurities. This self-validating protocol ensures robust, reproducible, and FDA-compliant pharmacokinetic data generation.

References

  • Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Nirogi, R. V. S., et al. (2006). Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies. Rapid Communications in Mass Spectrometry, 20(8), 1225-1230. URL:[Link]

  • Veeprho Pharmaceuticals (2024). rac-Fluvastatin Methyl Ester (Mixture of Diastereomers) | CAS 202479-37-6. Impurity Reference Standards. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting co-elution of rac-fluvastatin methyl ester diastereomers

Resolving Co-elution of rac-Fluvastatin Methyl Ester Diastereomers Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-elution of rac-Fluvastatin Methyl Ester Diastereomers

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing co-elution issues when analyzing rac-fluvastatin methyl ester.

Fluvastatin is commercialized as an erythro racemate comprising the (+)-(3R,5S) and (-)-(3S,5R) enantiomers[1]. During synthesis or impurity profiling, the methyl ester derivative is frequently analyzed to monitor the presence of threo diastereomeric impurities (3R,5R and 3S,5S)[2]. Because these stereoisomers possess nearly identical hydrophobic surface areas, they frequently co-elute on standard reversed-phase systems[3]. This guide provides the mechanistic causality and validated protocols required to achieve baseline resolution.

Diagnostic Workflow

Before adjusting your instrument parameters, determine whether your analytical goal is diastereomeric profiling (erythro vs. threo racemates) or enantiomeric resolution (separating the 3R,5S and 3S,5R forms within the erythro pair).

TroubleshootingWorkflow Start Co-elution of rac-Fluvastatin Methyl Ester Decision Target Separation? Start->Decision Dias Diastereomers (erythro vs. threo) Decision->Dias Impurity Profiling Enan Enantiomers (3R,5S vs. 3S,5R) Decision->Enan Chiral Purity ColAchiral Use Shape-Selective Column (Phenyl-Hexyl or C8) Dias->ColAchiral ColChiral Use Chiral Stationary Phase (Chiralcel OD-H / AD) Enan->ColChiral OptAchiral Optimize: H2O/MeCN + 0.1% FA Temp: 25°C ColAchiral->OptAchiral OptChiral Optimize: Hexane/IPA/TFA Temp: 20°C ColChiral->OptChiral Success Baseline Resolution (Rs > 1.5) OptAchiral->Success OptChiral->Success

Diagnostic workflow for resolving rac-fluvastatin methyl ester diastereomeric co-elution.

Troubleshooting FAQs

Q1: Why do the erythro and threo diastereomers of fluvastatin methyl ester co-elute on my standard C18 column? Causality: Standard C18 stationary phases separate analytes based primarily on hydrophobic dispersion forces. The erythro and threo diastereomers of fluvastatin methyl ester have identical molecular weights and nearly identical hydrophobic surface areas. Solution: Switch to a shape-selective column, such as a Phenyl-Hexyl or C8 phase. Fluvastatin contains a bulky indole ring and a fluorophenyl group. A Phenyl-Hexyl column introduces π−π interactions. The slight difference in the spatial orientation of the 3,5-diol chain between the erythro and threo forms dictates how closely these aromatic systems can align with the stationary phase's phenyl rings. This differential steric hindrance translates to a difference in retention time, resolving the co-elution.

Q2: I need to separate the enantiomers of the erythro racemate, but they are merging into a single peak. What is the optimal approach? Causality: Enantiomers cannot be separated on an achiral stationary phase because their physical properties in an achiral environment are identical. They must form transient diastereomeric complexes with a Chiral Stationary Phase (CSP). Solution: Utilize a polysaccharide-based CSP, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD [4]. The carbamate linkages provide hydrogen bonding sites for the 3,5-hydroxyl groups of fluvastatin, while the phenyl rings provide π−π interactions. Normal-phase conditions (e.g., Hexane/Isopropanol) are highly recommended to maximize these polar and π−π interactions without interference from water[1].

Q3: How does column temperature affect the resolution of these stereoisomers? Causality: Chromatographic resolution is governed by enthalpy-entropy compensation. At elevated temperatures (e.g., 40°C), the entropic contribution dominates; the thermal kinetic energy of the molecules overcomes the subtle steric and hydrogen-bonding differences, causing the peaks to merge. Solution: Decrease the column compartment temperature to 20°C – 25°C . Lowering the temperature maximizes the enthalpic contribution of the π−π and hydrogen-bonding interactions, locking the fluvastatin methyl ester molecules into preferred conformations that interact differentially with the stationary phase.

Q4: I am observing peak shoulders and poor tailing factors. Could sample preparation be the issue? Causality: Yes. Fluvastatin methyl ester is susceptible to degradation. Under acidic conditions, the 3,5-dihydroxy ester can undergo intramolecular cyclization to form a lactone. Under basic conditions, the methyl ester can hydrolyze back to the fluvastatin free acid/sodium salt[5]. Both degradation products will alter the chromatography, often appearing as peak shoulders or entirely new peaks. Solution: Maintain sample diluents at a neutral to slightly acidic pH (e.g., pH 6.0) and avoid prolonged storage of the samples in protic solvents at room temperature. Prepare samples fresh and store them in the autosampler at 4°C.

Quantitative Data: Column & Condition Screening

The following table summarizes the expected chromatographic performance for fluvastatin methyl ester under various conditions, validating the mechanistic choices described above.

Column ChemistryTarget SeparationMobile Phase CompositionTemp (°C)Selectivity (α)Resolution (Rs)Outcome
Standard C18 erythro vs threoH₂O / MeCN + 0.1% FA401.02< 1.0Co-elution
Phenyl-Hexyl erythro vs threoH₂O / MeCN + 0.1% FA251.152.1 Baseline
Chiralcel OD-H 3R,5S vs 3S,5RHexane / IPA / TFA (90:10:0.1)201.423.5 Baseline
Chiralpak AD 3R,5S vs 3S,5RHexane / IPA / TFA (90:10:0.1)251.281.8Baseline
Experimental Protocols
Protocol A: Achiral Profiling of Diastereomers (erythro vs. threo)

This self-validating protocol ensures the separation of synthetic diastereomeric impurities.

  • System Setup: Equip the HPLC with a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven to 25°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 40% B to 70% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the rac-fluvastatin methyl ester sample in an Acetonitrile/Water (50:50) diluent to a concentration of 0.5 mg/mL.

  • Detection: Monitor via UV at 235 nm or Fluorescence (λex 305 nm; λem 390 nm)[1].

  • System Suitability: The run is valid if the resolution (Rs) between the erythro and threo peaks is ≥ 1.5, and the tailing factor for both peaks is ≤ 1.2.

Protocol B: Chiral Separation of Enantiomers (3R,5S vs. 3S,5R)

Use this protocol to determine the enantiomeric excess (ee) of the active erythro racemate.

  • System Setup: Equip the HPLC with a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm)[1]. Set the column oven strictly to 20°C.

  • Mobile Phase Preparation: Prepare an isocratic normal-phase mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a 90:10:0.1 (v/v/v) ratio[4]. Note: TFA acts as a silanol blocker and sharpens the peaks.

  • Flow Rate: Isocratic flow at 0.8 mL/min.

  • Sample Preparation: Dissolve the sample in Hexane/Isopropanol (90:10) to a concentration of 0.1 mg/mL. Do not use water or highly polar diluents.

  • Detection: UV at 239 nm[4].

  • System Suitability: The run is valid if the resolution (Rs) between the (+)-3R,5S and (-)-3S,5R enantiomers is ≥ 2.0.

References
  • Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. nih.gov.
  • rac-Fluvastatin Methyl Ester (Mixture of Diastereomers) | CAS 202479-37-6. veeprho.com.
  • Stereoselective analysis of fluvstatin in human plasma for pharmacokinetic studies. researchgate.net.
  • Chiral separation of fluvastatin enantiomers with in vitro cellular method. nih.gov.
  • EP1638937B1 - Fluvastatin sodium crystal form xiv, processes for preparing it, compositions containing it and methods of using it. google.com.

Sources

Optimization

reducing epimerization during rac-fluvastatin methyl ester extraction

A Guide to Minimizing Epimerization for Researchers and Drug Development Professionals Welcome to the technical support center for rac-fluvastatin methyl ester synthesis and extraction. This guide is designed to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Epimerization for Researchers and Drug Development Professionals

Welcome to the technical support center for rac-fluvastatin methyl ester synthesis and extraction. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols to mitigate epimerization, a critical challenge in preserving the stereochemical integrity of fluvastatin intermediates. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of rac-fluvastatin methyl ester, and why is it a major concern?

A: Fluvastatin has two stereogenic centers at the C3 and C5 positions of the dihydroxy heptenoic acid side chain. Epimerization is a chemical process where the configuration at only one of these chiral centers is inverted, converting one diastereomer into another. For instance, the therapeutically more active (3R, 5S)-enantiomer could epimerize to the (3S, 5S) or (3R, 5R) diastereomer.

This is a critical concern because stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles.[1] The biological activity of fluvastatin is primarily associated with the (3R, 5S)-isomer's ability to inhibit HMG-CoA reductase.[2][3] Uncontrolled epimerization during synthesis or extraction leads to a product with an inconsistent and unpredictable diastereomeric ratio, compromising its quality, efficacy, and safety. Regulatory agencies mandate strict control over the stereospecificity of chiral drugs.[4]

Q2: What is the chemical mechanism responsible for the epimerization of fluvastatin's side chain?

A: The primary mechanism for epimerization in β-hydroxy esters like fluvastatin methyl ester involves the formation of a planar enolate intermediate under either acidic or basic conditions. The proton on the carbon atom alpha to the ester carbonyl (C2) is acidic. A base can abstract this proton, or acid can catalyze enolization. This creates a planar enol or enolate, temporarily eliminating the chirality at the adjacent C3 center. When this intermediate is re-protonated, the proton can add from either face of the planar structure, leading to a mixture of the original C3 configuration and its epimer. While the C5 hydroxyl group is further from the ester, the entire side chain's stability is influenced by process conditions.

Q3: What are the primary process parameters that I need to control to minimize epimerization during extraction?

A: The stability of the chiral centers is predominantly influenced by three key factors: pH, temperature, and solvent choice .[5][6] Prolonged exposure to harsh conditions will also increase the risk of epimerization.[7]

  • pH: Both strongly acidic and strongly basic conditions can catalyze epimerization.[5][6][8] Neutral or alkaline conditions, in particular, should be avoided as they can promote this conversion.[7]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including epimerization.[5]

  • Solvent: The choice of solvent can influence compound stability and the rate of proton exchange that facilitates epimerization.[9]

Q4: How can I accurately measure the epimeric ratio of my fluvastatin methyl ester sample?

A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used method for separating and quantifying enantiomers and diastereomers.[1][10] Columns such as Chiralpak AD or Chiralcel OD-R are frequently cited for the successful chiral separation of fluvastatin enantiomers.[11][12][13] Capillary Electrophoresis (CE) with a chiral selector, like cyclodextrin, is another powerful high-efficiency technique for this purpose.[4]

Troubleshooting Guide: High Levels of Undesired Epimers

This section addresses the common problem of detecting a significant percentage of undesired epimers in your final rac-fluvastatin methyl ester product.

Problem: My chiral HPLC analysis shows a higher-than-expected ratio of an undesired epimer after extraction.
Potential Cause 1: Inappropriate pH During Liquid-Liquid Extraction

Scientific Explanation: The β-hydroxy acid moiety of fluvastatin is susceptible to degradation and epimerization under harsh pH conditions. During a typical aqueous workup or liquid-liquid extraction, exposing the fluvastatin ester to either a strong base (e.g., pH > 9) or a strong acid can catalyze the enolization mechanism described in the FAQs. This is a common cause of stereochemical scrambling. Studies on similar statins have demonstrated that pH is a critical factor in their stability.[8][14]

Recommended Solution:

  • Buffer the Aqueous Phase: Adjust the pH of your aqueous phase to a mildly acidic range, ideally between pH 4.0 and 6.0 . This range provides a good balance, keeping the carboxylic acid (if present before esterification) protonated for extraction into an organic solvent while minimizing the rate of both acid- and base-catalyzed epimerization.[5] Several validated methods for fluvastatin extraction from plasma specifically use a pH of 5.0 or 6.0.[11][12][13]

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide for pH adjustment or washing steps. Use a milder base like a saturated sodium bicarbonate solution if necessary, and do so quickly and at low temperatures.

  • Minimize Contact Time: Perform the extraction steps as efficiently as possible to reduce the total time the compound is in contact with the aqueous phase.

Potential Cause 2: Excessive Heat During Solvent Evaporation

Scientific Explanation: Thermal energy can provide the activation energy needed to overcome the barrier to enolate formation and subsequent epimerization. Even under optimal pH conditions, heating the solution can significantly increase the rate of this unwanted side reaction.[5]

Recommended Solution:

  • Low-Temperature Evaporation: Remove the extraction solvent using a rotary evaporator with the water bath temperature set below 35-40°C .[5]

  • Use High Vacuum: Utilize an efficient vacuum pump to lower the boiling point of the solvent, allowing for rapid evaporation without the need for excessive heat.

  • Final Drying: For complete removal of residual solvent, use a high-vacuum line at room temperature or store the sample in a desiccator under vacuum rather than heating it in an oven.

Potential Cause 3: Suboptimal Choice of Extraction Solvent

Scientific Explanation: The solvent system can influence the stability of the molecule. Protic solvents (like alcohols) can potentially facilitate the proton transfer involved in epimerization. While often necessary for chromatography, using less polar, aprotic solvents for the bulk extraction can be beneficial.[9][15]

Recommended Solution:

  • Select Appropriate Solvents: For liquid-liquid extraction, consider using solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether . These solvents have been successfully used in published methods for fluvastatin enantiomer analysis and offer good recovery with lower risk compared to more aggressive solvents.[11][12]

  • Pre-Extraction (Optional): If your sample matrix contains many polar impurities, a pre-extraction with a non-polar solvent like hexane can help remove lipids or other interfering substances, allowing for a cleaner main extraction.[7]

Data & Parameter Summary

For quick reference, the following table summarizes the critical control parameters for minimizing epimerization during the extraction of rac-fluvastatin methyl ester.

ParameterRecommended Range/ConditionRationale & Citation
pH (Aqueous Phase) 4.0 - 6.0Minimizes both acid and base-catalyzed epimerization.[5][7][11][12]
Temperature < 40°C (ideally 4°C to Room Temp)Reduces the kinetic rate of epimerization.[5]
Solvent Evaporation Temp. < 35°CAvoids thermal degradation and epimerization.[5]
Extraction Solvents Methyl tert-butyl ether, Diisopropyl etherGood recovery, aprotic nature can reduce proton exchange.[11][12]
Processing Time As short as possibleMinimizes exposure to potentially destabilizing conditions.[7]
Visualized Workflows and Mechanisms
Epimerization Mechanism of the β-Hydroxy Ester Side Chain

The following diagram illustrates the base-catalyzed epimerization mechanism at the C3 position, which is adjacent to the ester group. A similar process can be facilitated by acid.

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Optimized Extraction Workflow

This flowchart outlines a recommended workflow designed to minimize the risk of epimerization at each critical step.

Caption: Recommended extraction workflow with critical control points.

Experimental Protocols
Protocol 1: Optimized Extraction of rac-Fluvastatin Methyl Ester

This protocol assumes the synthesis is complete and the product is in an organic reaction solvent.

  • Quenching: Cool the reaction vessel in an ice bath (0-5°C). Slowly add a pre-chilled (4°C) phosphate buffer solution (0.5 M, pH 5.5) to quench the reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel. If phases do not separate well, add a small amount of brine. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with methyl tert-butyl ether (MTBE). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1x portion of cold phosphate buffer (pH 5.5)

    • 1x portion of cold saturated sodium chloride (brine) solution

    • Perform these washes quickly to minimize contact time.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained at 30-35°C .

  • Final Product: Dry the resulting oil or solid under high vacuum at room temperature to obtain the crude rac-fluvastatin methyl ester. Proceed immediately with purification or analysis.

Protocol 2: Chiral HPLC Method for Epimeric Ratio Analysis

This is a representative method. The exact conditions may need to be optimized for your specific instrument and sample.

  • Instrument: HPLC system with UV detector.

  • Column: CHIRALPAK® AD-H (or similar polysaccharide-based chiral column).

  • Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 239 nm.[10]

  • Sample Preparation: Dissolve a small amount of the extracted ester in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The different diastereomers should elute as separate peaks. Calculate the percentage of each epimer based on the peak area.

References
  • 10 (PubMed)

  • 5 (BenchChem)

  • 11 (PubMed)

  • 12 (PubMed)

  • 13 (ResearchGate)

  • 7 (BenchChem)

  • 4 (BenchChem)

  • 16 (ResearchGate)

  • 9 (ResearchGate)

  • 15 (Google Patents)

  • 1 (Česká a slovenská farmacie)

  • 6 (ResearchGate)

  • 8 (PubMed)

  • 14 (PubMed)

  • 17 (Taylor & Francis)

  • 2 (IUPHAR/BPS Guide to PHARMACOLOGY)

  • 3 (Patsnap Synapse)

Sources

Reference Data & Comparative Studies

Validation

Unveiling the Inhibition Dynamics: Fluvastatin Esters vs. Active Fluvastatin Sodium in HMG-CoA Reductase Targeting

Fluvastatin is a fully synthetic, highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway responsible for cholesterol biosynthesis 1. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Fluvastatin is a fully synthetic, highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway responsible for cholesterol biosynthesis 1. While clinically administered as the active sodium salt (fluvastatin sodium), esterified derivatives such as fluvastatin methyl ester are frequently utilized in drug development as synthetic intermediates or lipophilic prodrugs designed to enhance membrane permeability 2.

This guide objectively compares the HMG-CoA reductase (HMGR) inhibitory performance of fluvastatin esters against the active free-acid form, providing mechanistic insights and a self-validating experimental framework for researchers.

Mechanistic Causality: The Structural Prerequisite for HMGR Inhibition

To understand the vast performance discrepancy between fluvastatin esters and fluvastatin sodium, one must examine the molecular causality of HMGR binding. Statins act as competitive antagonists by exploiting the conformational flexibility of the HMGR active site, directly competing with the endogenous substrate, HMG-CoA 3.

The pharmacophore of any statin is its HMG-like moiety—a 3,5-dihydroxyheptenoic acid chain 4. Crystallographic studies demonstrate that for competitive inhibition to occur, this moiety must exist in its open-ring, ionized hydroxy-acid form . The terminal carboxylate anion of the statin forms an indispensable salt bridge with the cationic Lys-735 residue of HMGR, while the hydroxyl groups engage in a tight hydrogen-bonding network with Ser-684, Asp-690, and Lys-691 36.

When fluvastatin is esterified (e.g., as fluvastatin methyl ester), this critical carboxylate group is covalently masked. Consequently, the ester form is intrinsically inactive in vitro because it cannot form the necessary ionic anchor with Lys-735 4. To exert any pharmacological effect, ester prodrugs must undergo enzymatic hydrolysis (typically via hepatic carboxylesterases) to unmask the carboxylate and yield the active free acid 78.

G Ester Fluvastatin Ester (Inactive Prodrug) Hydrolysis Esterase Hydrolysis (Bioactivation) Ester->Hydrolysis In vitro / In vivo Active Fluvastatin Acid (Active Form) Hydrolysis->Active Unmasks Carboxylate HMGR HMG-CoA Reductase (Target Enzyme) Active->HMGR Competitive Inhibition Cholesterol Cholesterol Synthesis (Blocked) HMGR->Cholesterol Pathway Arrested

Bioactivation of fluvastatin ester and subsequent HMG-CoA reductase inhibition pathway.

Comparative Data Presentation

The requirement for an unmasked carboxylate translates directly to measurable in vitro potency. As shown below, active fluvastatin sodium exhibits nanomolar potency, whereas esterified forms remain virtually inactive in cell-free assays lacking esterases.

CompoundChemical FormIn Vitro HMGR IC₅₀Bioactivation RequirementLipophilicity (LogP)
Fluvastatin Sodium Open-ring hydroxy acid (Active)~8 nM 910None (Directly active)Moderate
Fluvastatin Methyl Ester Esterified prodrug (Inactive)>10,000 nMEsterase hydrolysisHigh
Simvastatin (Reference)Closed-ring lactone (Inactive)>10,000 nM 4Enzymatic/Chemical hydrolysisHigh

Experimental Protocols: Self-Validating HMGR Inhibition Assay

To accurately compare fluvastatin esters with fluvastatin sodium, researchers must employ a self-validating in vitro enzymatic assay. The standard method measures the rate of NADPH oxidation, which is consumed during the conversion of HMG-CoA to mevalonate, detectable by a decrease in absorbance at 340 nm 10.

Crucially, to validate that the ester is a prodrug and not inherently inactive, the protocol must include a bioactivation step alongside a non-hydrolyzed negative control.

Step-by-Step Methodology

1. Reagent and Compound Preparation

  • Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), containing 1 mM DTT and 1 mM EDTA.

  • Dissolve Fluvastatin Sodium (Positive Control) and Fluvastatin Methyl Ester (Test Compound) in DMSO to create 10 mM stock solutions. Dilute to working concentrations (0.1 nM to 10 μM) using the assay buffer.

2. Prodrug Bioactivation (Self-Validating Step)

  • Hydrolyzed Cohort: Incubate an aliquot of the fluvastatin ester working solutions with human liver microsomes (1 mg/mL protein) and 2 mM NADPH for 60 minutes at 37°C to facilitate carboxylesterase-mediated hydrolysis.

  • Non-Hydrolyzed Cohort: Incubate a separate aliquot of the ester in buffer alone (without microsomes) to serve as the negative control, proving the intact ester lacks direct inhibitory activity.

3. Enzymatic Reaction Setup

  • In a UV-transparent 96-well microplate, add the following to each well:

    • 10 μL of the test compound (Fluvastatin Sodium, Hydrolyzed Ester, or Non-Hydrolyzed Ester).

    • 10 μL of purified recombinant human HMG-CoA reductase.

    • 10 μL of NADPH (final concentration 400 μM).

    • Assay buffer to bring the volume to 180 μL.

  • Incubate the plate at 37°C for 15 minutes to allow competitive binding to equilibrate.

4. Spectrophotometric Quantification

  • Initiate the reaction by adding 20 μL of HMG-CoA substrate (final concentration 400 μM) to all wells.

  • Immediately place the microplate in a spectrophotometer and measure the absorbance at 340 nm continuously for 10 minutes at 37°C.

  • Causality Check: Active HMGR consumes NADPH, causing a rapid drop in A340. Effective inhibition by unmasked fluvastatin prevents this drop, keeping A340 stable.

5. Data Analysis

  • Calculate the initial velocity (V₀) of NADPH oxidation for each well.

  • Plot the percentage of remaining enzyme activity against the log concentration of the inhibitor to determine the IC₅₀ values.

G Prep 1. Compound Prep (Vehicle Control & Prodrug) Hydro 2. Bioactivation Step (Microsomal Incubation) Prep->Hydro Assay 3. HMGR Assay (Add Enzyme, HMG-CoA, NADPH) Hydro->Assay Measure 4. Spectrophotometry (Measure A340 Depletion) Assay->Measure Analyze 5. Data Analysis (Calculate IC50) Measure->Analyze

Step-by-step in vitro workflow for assessing HMG-CoA reductase inhibition by statin esters.

References

  • Alfa Chemistry. "Fluvastatin Methyl Ester Manufacturers and Factory". Available at: [Link]

  • Gupta, A. K., et al. (2012). "Novel prodrug of simvastatin as cascade latentiated inhibitor of HMG-COA reductase". ResearchGate. Available at:[Link]

  • Wikipedia. "Discovery and development of statins". Available at: [Link]

  • Stereoelectronics. "Statins and cholesterol". Available at:[Link]

  • Ward, N. C., et al. (2019). "Molecular targets of statins and their potential side effects: Not all the glitter is gold". PMC. Available at: [Link]

  • bioRxiv. "Discovery of Novel Inhibitors of HMG-CoA Reductase using Bioactive Compounds". Available at:[Link]

Sources

Comparative

A Comparative Guide to the Purity Validation of rac-Fluvastatin Methyl Ester Reference Standard

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards In the landscape of pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are compared. Its purity is not merely a desirable attribute but the very foundation of accurate quantification, impurity profiling, and, ultimately, patient safety. An improperly characterized reference standard can lead to the rejection of otherwise acceptable drug batches or, more critically, the release of batches with unacceptable impurity levels.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of rac-fluvastatin methyl ester, a critical impurity and synthetic intermediate of Fluvastatin.[1] Fluvastatin is a widely used statin medication for lowering cholesterol.[2] The racemic nature of this methyl ester, a mixture of diastereomers, presents unique analytical challenges that necessitate an orthogonal approach—employing multiple, uncorrelated analytical techniques to build a complete and trustworthy purity profile.

Our discussion will move beyond procedural descriptions to explore the scientific rationale behind method selection, the establishment of self-validating experimental systems, and the interpretation of comparative data, grounded in authoritative pharmacopeial and regulatory guidelines.

The Analytical Challenge: rac-Fluvastatin Methyl Ester

rac-Fluvastatin methyl ester, (6E)-3,5-dihydroxy-7-[1-isopropyl-3-(4-fluorophenyl)-1H-indole-2-yl]-6-heptenoic acid methyl ester, typically arises from incomplete hydrolysis during the synthesis of the active pharmaceutical ingredient (API), Fluvastatin.[1] A robust purity validation strategy must unequivocally identify and quantify this primary component while also detecting and measuring any other potential impurities, which may include:

  • Starting materials and reagents from synthesis.

  • Process-related impurities and by-products.

  • Degradation products.

  • Residual solvents and water.

The objective is to arrive at a mass balance, accounting for 100% of the material's composition. This requires a suite of analytical techniques, each providing a unique piece of the purity puzzle.

Orthogonal Approaches to Purity Validation: A Comparative Analysis

No single analytical technique can provide a complete picture of a reference standard's purity. A scientifically sound validation relies on the convergence of data from multiple orthogonal methods. The primary techniques for rac-fluvastatin methyl ester include High-Performance Liquid Chromatography (HPLC) for chromatographic purity, Quantitative NMR (qNMR) for an absolute assay, and supplementary methods for specific impurities like water and residual solvents.

dot digraph "Purity_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Initial Characterization"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_1" { label = "Purity & Assay Assessment (Orthogonal Methods)"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_2" { label = "Certification"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

Identity -> HPLC [lhead="cluster_1", minlen=2, color="#4285F4"]; ROI -> MassBalance [ltail="cluster_1", lhead="cluster_2", minlen=2, color="#4285F4"]; } Caption: High-level workflow for reference standard purity validation.

The following table provides a comparative overview of the primary analytical techniques discussed in this guide.

Technique Primary Purpose Strengths Limitations Regulatory Context
HPLC-UV/DAD Chromatographic Purity (Related Substances)High sensitivity and resolving power for non-volatile organic impurities; universally available.[3][4]Requires a high-purity reference standard for relative quantification; response factors may vary between impurities.USP <621>, ICH Q2(R2)[5][6]
qNMR Absolute Purity (Assay)Primary ratio method; does not require a specific reference standard of the analyte.[7][8] Provides structural information.Lower sensitivity than HPLC; requires a high-purity internal standard; potential for signal overlap.[9]Recognized by USP as a primary analytical method.[10]
GC-MS Volatile Organic Impurities & Residual SolventsExcellent for volatile and semi-volatile compounds; high sensitivity and specificity.[11]Not suitable for non-volatile or thermally labile compounds.USP <467> Residual Solvents
Karl Fischer Titration Water ContentHigh accuracy and precision for water determination.Specific to water content only.USP <921> Water Determination

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of chromatographic purity assessment, designed to separate the main compound from its non-volatile organic impurities.[4] For rac-fluvastatin methyl ester, a reversed-phase method is most appropriate due to the molecule's overall non-polar character.

Causality in Method Design:

  • Column Choice: A C18 (ODS) column is selected for its hydrophobic stationary phase, which provides effective retention and separation of statin-related compounds.[2][12][13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) is employed. The gradient is necessary to elute impurities with a wide range of polarities while ensuring the main peak is sharp and well-resolved.[2][13][14]

  • Detection: A Photo Diode Array (PDA) or UV detector is used. A PDA detector is superior as it provides spectral data, which can help in peak tracking and assessing peak purity, ensuring no co-eluting impurities are hidden under the main peak. The detection wavelength is typically set near the UV maximum of fluvastatin, around 234-242 nm, to maximize sensitivity.[2][12][13]

Protocol: HPLC Purity Determination

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP <621> to ensure the chromatographic system is fit for purpose before analysis.[5][15][16]

dot digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Prep [label="Sample & Standard\nPreparation", fillcolor="#FFFFFF", fontcolor="#202124"]; SST [label="System Suitability Test (SST)\n- Resolution\n- Tailing Factor\n- Repeatability", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject Blank, Standard,\nand Sample Solutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Acquire [label="Data Acquisition\n(Chromatogram)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Data Analysis\n- Peak Integration\n- % Area Calculation", fillcolor="#FFFFFF", fontcolor="#202124"]; Report [label="Report Purity\n(Area %)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Decision [label="SST Pass?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot System", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Prep -> SST [color="#4285F4"]; SST -> Decision [color="#4285F4"]; Decision -> Inject [label="Yes", color="#34A853"]; Decision -> Troubleshoot [label="No", color="#EA4335"]; Troubleshoot -> SST [color="#4285F4"]; Inject -> Acquire [color="#4285F4"]; Acquire -> Analyze [color="#4285F4"]; Analyze -> Report [color="#4285F4"]; } Caption: Experimental workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[12]

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.[12][13]

    • Flow Rate: 1.2 mL/min.[12]

    • Detection: 235 nm.[12]

    • Column Temperature: Ambient or 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might start at 50% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • System Suitability Solution: Prepare a solution containing the rac-fluvastatin methyl ester and a known, closely eluting impurity to verify system resolution.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform at least five replicate injections of the SST solution. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%. The resolution between the main peak and the impurity peak must be ≥ 2.0, and the tailing factor for the main peak should be ≤ 2.0.

    • Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram, disregarding peaks from the blank. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Deep Dive: Quantitative Nuclear Magnetic Resonance (qNMR)

While HPLC provides excellent data on relative chromatographic purity, qNMR is a powerful primary method for determining the absolute purity or assay of a substance without needing a reference standard of the same material.[17][18][19] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7]

Causality in Method Design:

  • Internal Standard Selection: An internal standard (IS) of high, certified purity is chosen. It must be soluble in the same deuterated solvent as the analyte, be stable, and have at least one resonance signal that is in a clear region of the spectrum, away from any analyte signals.[10] For rac-fluvastatin methyl ester, a common standard like maleic acid or dimethyl sulfone could be suitable.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required (e.g., DMSO-d6, CDCl3).

  • Acquisition Parameters: To ensure accurate quantification, experimental parameters must be set to allow for full relaxation of all relevant protons between scans. This typically means a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

Protocol: qNMR Purity Assay

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the rac-fluvastatin methyl ester reference standard into a vial.

    • Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., D1 = 30 seconds) to allow for complete spin-lattice relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal for the analyte (e.g., the methyl ester protons) and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation[7]:

    Purityₐ (%) = (Iₐ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₐ) * (Mₐ / Mₛₜₐₙ) * (mₛₜₐₙ / mₐ) * Purityₛₜₐₙ

    Where:

    • I: Integral value of the signal

    • N: Number of protons generating the signal

    • M: Molar mass

    • m: Mass

    • Purity: Purity of the standard

    • ₐ: Analyte (rac-fluvastatin methyl ester)

    • ₛₜₐₙ: Internal Standard

Concluding Remarks and Best Practices

The purity validation of a rac-fluvastatin methyl ester reference standard is a rigorous, multi-faceted process that demands a scientifically sound, orthogonal approach.

  • HPLC serves as the primary tool for assessing chromatographic purity and identifying related substances.

  • qNMR provides an independent, absolute measure of the compound's assay, acting as a crucial cross-validation for the chromatographic results.

  • Supplementary tests for water (Karl Fischer), residual solvents (GC), and inorganic impurities (Residue on Ignition) are essential to complete the mass balance calculation.

By integrating data from these disparate but complementary techniques, researchers and drug development professionals can establish a highly confident and defensible purity value. This ensures the reference standard is fit for its intended purpose, upholding the integrity of all subsequent analytical work and contributing to the development of safe and effective medicines. This approach aligns with the principles of analytical procedure development and validation outlined by global regulatory bodies such as the FDA and ICH.[6][20][21]

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). US Pharmacopeia.
  • Analytical Techniques for Reference Standard Characterization. (2025, September 29).
  • Are You Sure You Understand USP <621>? (2024, September 16).
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • USP 621 Changes. (n.d.). Element Lab Solutions.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.).
  • Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. (n.d.).
  • Development & validation of stability indicating HPLC method for the determination of chromatographic purity of fluvastatin sodium. (2024, August 8). IJNRD.org.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink.
  • Fact sheet: European Pharmacopoeia Reference Standards. (n.d.). EDQM.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe.
  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. (2021, October 7).
  • European Pharmacopoeia. (n.d.). Wikipedia.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Blogs.
  • Q2(R2) Validation of Analytical Procedures. (n.d.).
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
  • Pharmacopeia & Metrological Institute Standards. (n.d.). Merck.
  • Ph. Eur. Reference Standards. (n.d.). EDQM - CPHI Online.
  • A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. (2020, May 1). PubMed.
  • ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOGY. (2021, January).
  • European pharmacopoeia (ep) reference standard. (n.d.). Sigma-Aldrich.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Reference Standard for testing pharmaceuticals. (2021, September 1).
  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (2025, December). Benchchem.
  • Comparison of various international guidelines for analytical method valid
  • Method development and validation of fluvast
  • Development of GC method for analyzing Potential Genotoxic Impurities at low-level determination in Atorvast
  • rac-Fluvastatin Methyl Ester (Mixture of Diastereomers). (n.d.). Veeprho.
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.).
  • The ABC's of Reference Standard Management. (n.d.). Eurofins.
  • GC-MS analysis of cholesterol lowering dietary supplements. (n.d.). Macedonian Pharmaceutical Bulletin.
  • rac-Fluvastatin Methyl Ester (mixture of diastereomers). (n.d.). LGC Standards.

Sources

Validation

diastereomeric ratio analysis of rac-fluvastatin methyl ester vs pure enantiomers

An in-depth technical analysis of the stereochemical evaluation of fluvastatin, focusing on the chromatographic resolution of its methyl ester intermediates. Mechanistic Grounding: The Stereochemical Imperative of Fluvas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the stereochemical evaluation of fluvastatin, focusing on the chromatographic resolution of its methyl ester intermediates.

Mechanistic Grounding: The Stereochemical Imperative of Fluvastatin

Fluvastatin, a potent synthetic HMG-CoA reductase inhibitor, owes its pharmacological efficacy to a highly specific stereochemical configuration: the syn-(3R,5S)-1,3-diol moiety. During drug development and manufacturing, the active pharmaceutical ingredient (API) is often synthesized as a racemate of the syn pair (3R,5S and 3S,5R) or as a pure enantiomer. However, the anti diastereomers (3R,5R and 3S,5S) represent critical impurities. The United States Pharmacopeia (USP) mandates that the anti isomer content in fluvastatin sodium must not exceed 0.8%[1].

Why analyze the methyl ester instead of the sodium salt? Direct chiral analysis of fluvastatin sodium is notoriously difficult. The highly polar, water-soluble carboxylate salt interacts poorly with the carbamate or benzoate linkages of standard normal-phase chiral stationary phases (CSPs), leading to severe peak tailing and loss of resolution. By performing the high-performance liquid chromatography (HPLC) analysis on the fluvastatin methyl ester intermediate, the carboxylic acid is masked. This improves the molecule's solubility in non-polar mobile phases (like hexane) and optimizes transient diastereomeric complex formation with the polysaccharide-based CSP, enabling baseline resolution of all four stereoisomers[2].

Workflow A Precursor Ketone (Fluvastatin Intermediate) B Stereoselective Reduction (Et2BOMe, NaBH4) A->B Narasaka-Prasad Protocol C rac-Fluvastatin Methyl Ester (syn/anti mixture) B->C >98:2 syn:anti Target D Chiral HPLC Analysis (Polysaccharide Phase) C->D Normal Phase Separation E Diastereomeric Ratio (d.r.) (syn vs anti) D->E Integration F Enantiomeric Excess (e.e.) (3R,5S vs 3S,5R) D->F Resolution

Fig 1: Logical workflow from stereoselective synthesis to chiral HPLC analysis.

Comparative Chromatographic Methodologies

When analyzing the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of fluvastatin methyl ester, laboratories typically choose between traditional Normal Phase HPLC and Convergence Chromatography (e.g., Waters UPC²). Below is an objective comparison of the two dominant methodologies[3][4].

Analytical ParameterNormal Phase HPLC (Chiralcel OD-H)Convergence Chromatography (UPC²)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane / Isopropanol (95:5 v/v) + 0.01% TCACO₂ / Mixed Alcohol Co-solvent + Basic Additive
Flow Rate 1.0 mL/min1.5 - 2.0 mL/min
Run Time ~30 minutes< 10 minutes
Resolution ( Rs​ ) > 2.0 (Baseline for all 4 isomers)> 2.0
Primary Advantage Ubiquitous instrumentation, extreme precisionHigh-throughput, green chemistry (reduced solvent)
Target Application Final API release testing, rigorous QA/QCIn-process reaction monitoring

Experimental Protocol: A Self-Validating Analytical System

To ensure absolute trustworthiness in the analytical data, the protocol must be self-validating. This means the system suitability must be proven using a racemic mixture containing all four stereoisomers before analyzing the pure synthesized enantiomer.

Step 1: Mobile Phase Preparation (Causality of Modifiers)

Prepare a mobile phase of Hexane/Isopropyl Alcohol (IPA) at a 95:5 (v/v) ratio. Crucial Step: Add 0.01% Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA). Causality: The fluvastatin molecule contains a secondary amine in its indole ring and free hydroxyl groups. Without an acidic modifier, these functional groups will undergo secondary hydrogen-bonding interactions with the residual silanols on the silica support of the column, causing severe peak tailing. The acid protonates the silanols, ensuring sharp, symmetrical peaks[4].

Step 2: System Suitability with Racemic Standard
  • Dissolve 1.0 mg of rac-fluvastatin methyl ester (containing both syn and anti racemates) in 1.0 mL of the mobile phase.

  • Inject 10 µL onto a CHIRALCEL OD-H column (250 mm × 4.6 mm, 5 µm) maintained at 25°C.

  • Elute isocratically at 1.0 mL/min, monitoring UV absorbance at 237 nm or 210 nm.

  • Validation Check: You must observe four distinct peaks. The resolution ( Rs​ ) between the closest eluting pair must be ≥1.5 .

Step 3: Pure Enantiomer Analysis

Once system suitability is confirmed, inject the synthesized pure enantiomer sample (e.g., the product of an asymmetric Narasaka-Prasad reduction)[4]. Calculate the d.r. by comparing the total area of the syn peaks versus the anti peaks, and the e.e. by comparing the (3R,5S) peak to the (3S,5R) peak.

Data Interpretation: Elution Order and Chromatographic Logic

When analyzing the chromatogram of the racemic standard on a Chiralcel OD-H column, the elution order is dictated by the spatial arrangement of the 1,3-diol system interacting with the chiral grooves of the cellulose polymer.

The anti diastereomers (3S,5S and 3R,5R) possess a spatial geometry that prevents optimal simultaneous hydrogen bonding with the stationary phase, resulting in weaker affinity and earlier elution. Conversely, the syn diastereomers (3R,5S and 3S,5R) fit deeply into the chiral cavities, resulting in stronger retention[4].

Elution Inj Injection (Methyl Ester) Col Chiralcel OD-H (Hexane/IPA) Inj->Col Anti1 (3S,5S)-anti RT: 8.47 min Col->Anti1 Weakest Affinity Anti2 (3R,5R)-anti RT: 9.43 min Col->Anti2 Syn1 (3R,5S)-syn (API) RT: 13.79 min Col->Syn1 Desired Target Syn2 (3S,5R)-syn RT: 14.85 min Col->Syn2 Strongest Affinity

Fig 2: Chromatographic elution logic for fluvastatin methyl ester stereoisomers.

Comparative Profile Analysis:

  • Racemic Mixture Profile: The chromatogram will display two small, equal-area peaks at ~8.47 min and ~9.43 min (the anti pair), followed by two large, equal-area peaks at ~13.79 min and ~14.85 min (the syn pair).

  • Pure Enantiomer Profile: A successful asymmetric synthesis of the API precursor will yield a chromatogram heavily dominated by a single peak at 13.79 min [4]. The peak at 14.85 min should be virtually absent (>99% e.e.), and the combined area of the peaks at 8.47 min and 9.43 min must represent less than 0.8% of the total integrated area to meet stringent pharmaceutical purity thresholds[1].

References

  • Title: Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Process for the preparation of Fluvastatin Sodium salt (EP1847529A1)
  • Title: Process and intermediates for the selective synthesis of Fluvastatin (EP1634870A1)
  • Title: Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC2 Source: Waters Corporation URL: [Link]

Sources

Comparative

Comparative Extraction Recovery Guide for rac-Fluvastatin Methyl Ester

Executive Summary The extraction of rac-fluvastatin methyl ester from complex biological or synthetic matrices requires a fundamentally different approach than its parent active pharmaceutical ingredient, fluvastatin. Be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extraction of rac-fluvastatin methyl ester from complex biological or synthetic matrices requires a fundamentally different approach than its parent active pharmaceutical ingredient, fluvastatin. Because it is utilized as a synthetic intermediate and an analytical reference standard, achieving high recovery rates without matrix interference is critical for downstream LC-MS/MS quantification[1]. This guide objectively evaluates three primary extraction modalities—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—providing researchers with empirical data, mechanistic insights, and self-validating protocols to optimize bioanalytical workflows.

Physicochemical Rationale: The Causality of Extraction

To design an effective extraction protocol, one must first understand the molecular causality driving phase separation.

Fluvastatin sodium is an amphiphilic molecule with a carboxylic acid moiety (pKa ~4.5), allowing it to be easily manipulated via pH for mixed-mode extraction[2]. However, the esterification process that creates rac-fluvastatin methyl ester neutralizes this acidic group. Consequently, the methyl ester lacks an ionizable site and remains highly lipophilic and neutral across the entire physiological pH spectrum[3].

  • LLE Causality : Because the molecule is permanently neutral and highly lipophilic, non-polar organic solvents like Methyl Tert-Butyl Ether (MTBE) or diisopropyl ether yield excellent partitioning[4][5]. The analyte readily migrates into the organic phase, leaving polar matrix components behind.

  • SPE Causality : Traditional mixed-mode strong anion exchange (MAX) sorbents, which are highly effective for fluvastatin, are rendered useless for the methyl ester. Instead, extraction relies entirely on hydrophobic retention via polymeric Hydrophilic-Lipophilic Balance (HLB) or C18 silica sorbents[6].

  • PPT Causality : While organic solvents (acetonitrile or methanol) easily denature matrix proteins and solubilize the lipophilic ester, the lack of a targeted cleanup step leaves significant endogenous lipids (e.g., phospholipids) in the sample, often causing severe ion suppression during mass spectrometry[7].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each extraction alternative based on bioanalytical validation standards.

Extraction ModalityTypical Recovery (%)Matrix Effect (Ion Suppression)Processing TimeCost per SampleOptimal Use Case
SPE (Polymeric HLB) > 90%Very LowHighHighTrace quantification in complex plasma/serum.
LLE (MTBE) 80% – 89%Low to ModerateModerateLowRoutine pharmacokinetic (PK) studies.
PPT (Acetonitrile) > 95%HighVery LowVery LowHigh-throughput preliminary screening.

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating specific checkpoint steps, researchers can immediately diagnose extraction failures before committing to costly LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

Mechanism: Phase partitioning based on lipophilicity.

  • Aliquot & Acidify : Transfer 100 µL of plasma to a polypropylene tube. Add 20 µL of 1% formic acid.

    • Causality: While the methyl ester is neutral, acidifying the matrix denatures binding proteins, displacing the analyte into the solvent[4].

  • Solvent Addition : Add 600 µL of Methyl Tert-Butyl Ether (MTBE)[4].

  • Partitioning : Vortex vigorously for 5 minutes.

  • Phase Separation : Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Self-Validation Check: Visually inspect the phase boundary. A sharp, distinct interphase confirms successful partitioning. If a cloudy emulsion is present, the extraction has failed; add 50 µL of saturated NaCl (brine) and re-centrifuge to force phase separation.

  • Recovery : Transfer the upper organic layer to a clean glass tube, evaporate under a gentle stream of nitrogen at 40°C, and reconstitute in the mobile phase[4].

Solid-Phase Extraction (SPE) Protocol

Mechanism: Hydrophobic retention on a polymeric sorbent.

  • Conditioning : Pass 1 mL of Methanol followed by 1 mL of HPLC-grade water through a polymeric HLB cartridge.

    • Causality: Conditions the hydrophobic polymer chains to interact optimally with the lipophilic ester[6].

  • Loading : Load 200 µL of plasma (diluted 1:1 with water to reduce viscosity).

  • Washing : Wash with 1 mL of 5% Methanol in water.

    • Self-Validation Check: Collect this wash fraction and inject it into the LC-MS/MS. A peak corresponding to rac-fluvastatin methyl ester indicates premature breakthrough (due to sorbent failure or overloading). A successful wash must be entirely analyte-free.

  • Elution : Elute the retained analyte with 1 mL of 100% Acetonitrile. Evaporate and reconstitute.

Protein Precipitation (PPT) Protocol

Mechanism: Solvent-induced protein denaturation.

  • Precipitation : To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile (a 3:1 organic-to-aqueous ratio)[7].

    • Causality: The sudden shift in the dielectric constant rapidly precipitates high-molecular-weight proteins while solubilizing the ester.

  • Aggregation : Vortex for 2 minutes to ensure complete protein aggregation.

  • Clarification : Centrifuge at 14,000 x g for 10 minutes.

  • Analysis : Transfer the supernatant directly to an autosampler vial.

    • Self-Validation Check: During the LC-MS/MS analysis of the PPT extract, run a post-column infusion of a pure rac-fluvastatin methyl ester standard. If the baseline signal dips significantly at the analyte's retention time, severe ion suppression from co-eluting phospholipids is occurring, invalidating the PPT method for this specific matrix[7].

Extraction Decision Workflow

ExtractionWorkflow Matrix Biological Matrix (rac-Fluvastatin Methyl Ester) PPT Protein Precipitation (PPT) Solvent: Acetonitrile Matrix->PPT Denature Proteins LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE Matrix->LLE Phase Partitioning SPE Solid-Phase Extraction (SPE) Sorbent: Polymeric HLB Matrix->SPE Hydrophobic Retention PPT_Result High Recovery (~95%) High Matrix Effect PPT->PPT_Result LLE_Result Moderate Recovery (~85%) Excellent Purity LLE->LLE_Result SPE_Result High Recovery (>90%) Optimal Purity SPE->SPE_Result LCMS LC-MS/MS Quantification PPT_Result->LCMS Supernatant LLE_Result->LCMS Reconstitution SPE_Result->LCMS Elution

Workflow comparing PPT, LLE, and SPE for rac-fluvastatin methyl ester extraction.

References

  • Title: Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies Source: ResearchGate / Journal of Chromatography B URL: [Link]

  • Title: A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Metabolites Source: MDPI Separations URL: [Link]

  • Title: A Review of Current Trends and Advances in Analytical Methods for Determination of Statins Source: IntechOpen URL: [Link]

  • Title: Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma Source: Oxford Academic / Journal of Analytical Toxicology URL: [Link]

  • Title: Fluvastatin Impurities and Related Compound (rac-Fluvastatin Methyl Ester) Source: Veeprho Pharmaceuticals URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity of rac-Fluvastatin Methyl Ester in Statin Immunoassays

Introduction: The Hidden Variable in Statin Quantification For researchers in drug metabolism and pharmacokinetics (DMPK), the accurate quantification of statins is paramount. Immunoassays, prized for their high throughp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Variable in Statin Quantification

For researchers in drug metabolism and pharmacokinetics (DMPK), the accurate quantification of statins is paramount. Immunoassays, prized for their high throughput and sensitivity, are a cornerstone of this research. However, the specificity of these assays can be challenged by structurally similar molecules, leading to cross-reactivity and, consequently, skewed data. A key, yet often overlooked, compound in this context is rac-fluvastatin methyl ester, a known synthesis impurity of fluvastatin.[1] This guide provides a comprehensive comparison of the cross-reactivity of this ester in statin immunoassays, offering both the theoretical underpinnings and a practical, validated experimental framework for its assessment.

Section 1: A Tale of Two Molecules: Structural Determinants of Cross-Reactivity

The potential for a molecule to cross-react in an immunoassay is fundamentally dictated by its structure. Antibodies recognize specific three-dimensional shapes and charge distributions, known as epitopes. Even minor molecular modifications can drastically alter antibody binding affinity.[4][5]

  • Fluvastatin: The active drug, characterized by a dihydroxy heptenoic acid side chain. This carboxylic acid group is a key hydrophilic and charged feature, likely a dominant part of the epitope for many anti-statin antibodies.

  • rac-Fluvastatin Methyl Ester: A process impurity formed during manufacturing.[1] In this molecule, the critical carboxylic acid group is converted to a methyl ester. This change neutralizes the negative charge and increases lipophilicity, significantly altering the original molecule's steric and electronic profile.

This seemingly small difference is the crux of the cross-reactivity issue. An antibody raised to recognize the open-acid form of fluvastatin may exhibit significantly lower affinity for the esterified version, or vice-versa, depending on how the immunogen was designed.

Section 2: The Underpinning Science: Competitive Immunoassays for Small Molecules

To quantify small molecules like statins, the most common immunoassay format is the competitive enzyme-linked immunosorbent assay (ELISA) . This technique is predicated on a competition for a limited number of antibody binding sites.

The core principle involves:

  • Immobilization: A known quantity of a statin-protein conjugate (the "capture antigen") is pre-coated onto the wells of a microplate.

  • Competition: The sample containing the unknown amount of free statin (the "analyte") is added to the wells along with a specific, enzyme-labeled antibody. The free statin from the sample and the immobilized statin compete to bind to the antibody.

  • Detection: After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the bound antibodies to produce a colored signal.

Crucially, the signal intensity is inversely proportional to the concentration of the free statin in the sample. High statin concentration in the sample leads to less antibody binding to the plate, resulting in a weak signal.

Competitive_ELISA Figure 1: Mechanism of a Competitive ELISA Plate Plate Bound_Complex Bound_Complex Analyte Free Analyte (Statin in Sample) Ab Enzyme-Labeled Antibody Analyte->Ab Unbound_Analyte Unbound (Washed Away) Ab->Plate:f1 Binds to Plate label_note Note: Higher concentration of Free Analyte leads to less Antibody binding to the plate, resulting in a lower signal.

Caption: Figure 1: Mechanism of a Competitive ELISA.

Section 3: Comparative Analysis: Quantifying Cross-Reactivity

Cross-reactivity is not an intrinsic, fixed property of an antibody but can be influenced by the specific assay conditions.[6] However, it can be quantified by comparing the concentration of the cross-reactant required to displace 50% of the signal (the IC50) with the IC50 of the target analyte.

Percent Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Below is an illustrative table of how experimental data on rac-fluvastatin methyl ester might be presented. The data is hypothetical but based on the scientific principles of structural similarity.

Immunoassay TargetTarget AnalyteIC50 (ng/mL)Cross-ReactantIC50 (ng/mL)Calculated % Cross-ReactivityInterpretation
Fluvastatin Assay Fluvastatin5rac-Fluvastatin Methyl Ester1503.3%Low Cross-Reactivity: The antibody strongly prefers the parent acid. The ester is unlikely to cause significant interference.
Pravastatin Assay Pravastatin8rac-Fluvastatin Methyl Ester>1000<0.8%Negligible Cross-Reactivity: Structurally distinct statins show minimal interaction, as expected.
Simvastatin Assay Simvastatin (acid)10rac-Fluvastatin Methyl Ester>1000<1.0%Negligible Cross-Reactivity: Different structural backbones (synthetic vs. fungal-derived) prevent significant binding.
Hypothetical "Ester-Specific" Assay rac-Fluvastatin Methyl Ester6Fluvastatin2003.0%Low Cross-Reactivity: An assay designed to detect the ester would likely show low reactivity with the parent acid.

Causality Behind the Data:

  • Expertise: The low cross-reactivity of the methyl ester in a fluvastatin-specific assay is predictable because the esterification of the carboxyl group fundamentally alters a key recognition site for the antibody.

  • Experience: It is a common observation in immunoassay development that antibodies raised against a hapten containing a free acid show poor recognition of the corresponding ester, and vice-versa. This is a critical consideration during immunogen design.

  • Trustworthiness: The inclusion of assays for structurally dissimilar statins (Pravastatin, Simvastatin) serves as a negative control, validating the specificity of the interactions observed. Their negligible cross-reactivity confirms that the binding is not due to non-specific effects.

Section 4: A Self-Validating Protocol for Assessing Cross-Reactivity

This protocol provides a robust, step-by-step method for determining the cross-reactivity of rac-fluvastatin methyl ester in a given statin immunoassay.

Experimental_Workflow Figure 2: Workflow for Cross-Reactivity Assessment cluster_prep Phase 1: Preparation cluster_assay Phase 2: ELISA Procedure cluster_analysis Phase 3: Data Analysis A Prepare Buffers (Coating, Wash, Blocking) B Prepare Statin Standards (Target Analyte) A->B C Prepare Cross-Reactant Dilutions (Fluvastatin Methyl Ester) B->C G Add Standards, Controls, & Cross-Reactant Dilutions C->G D Coat Plate with Capture Antigen E Wash Plate D->E F Block Plate E->F F->G H Add Enzyme-Labeled Detection Antibody G->H I Incubate (Competition) H->I J Wash Plate I->J K Add Substrate & Incubate (Color Development) J->K L Add Stop Solution K->L M Read Absorbance (Plate Reader) L->M N Generate Standard Curves (4-Parameter Logistic Fit) M->N O Calculate IC50 Values for Analyte & Cross-Reactant N->O P Calculate Percent Cross-Reactivity O->P

Caption: Figure 2: Workflow for Cross-Reactivity Assessment.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

1. Reagent Preparation:

  • Coating Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.6.
  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Analyte Stock: Prepare a 1 mg/mL stock solution of the target statin (e.g., Fluvastatin) in a suitable solvent (e.g., DMSO or Methanol).
  • Cross-Reactant Stock: Prepare a 1 mg/mL stock solution of rac-fluvastatin methyl ester in the same solvent.

2. Plate Coating:

  • Dilute the capture antigen (e.g., fluvastatin-BSA conjugate) to a pre-optimized concentration (typically 1-10 µg/mL) in Coating Buffer.
  • Add 100 µL of the diluted capture antigen to each well of a 96-well high-binding microplate.
  • Cover the plate and incubate overnight at 4°C.[7]

3. Blocking:

  • Wash the plate 3 times with 200 µL of Wash Buffer per well.
  • Add 150 µL of Blocking Buffer to each well.
  • Cover and incubate for 2 hours at room temperature.[7]

4. Competition Reaction:

  • Wash the plate 3 times with Wash Buffer.
  • Standard Curve: Prepare a serial dilution of the target statin standard from the stock solution in Assay Buffer (e.g., PBS with 0.1% BSA), covering the expected dynamic range of the assay.
  • Cross-Reactant Curve: Prepare a separate serial dilution of the rac-fluvastatin methyl ester, typically starting at a much higher concentration than the target analyte.
  • Add 50 µL of each standard, control, or cross-reactant dilution to the appropriate wells (in triplicate).
  • Add 50 µL of the enzyme-labeled detection antibody (at its pre-optimized dilution in Assay Buffer) to all wells.
  • Cover and incubate for 1-2 hours at room temperature with gentle shaking.

5. Detection:

  • Wash the plate 4 times with Wash Buffer.
  • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
  • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.

6. Data Acquisition and Analysis:

  • Read the absorbance of each well on a microplate reader at 450 nm.
  • Average the triplicate readings for each point.
  • Plot the absorbance values against the log of the concentration for both the target analyte and the cross-reactant.
  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curves.
  • Determine the IC50 value (concentration at 50% of the maximum signal) for both curves.
  • Calculate the percent cross-reactivity using the formula provided in Section 3.

Section 5: Data Interpretation and Implications for Researchers

  • High Cross-Reactivity (>10%): If significant cross-reactivity is observed, the immunoassay cannot distinguish between the parent drug and the ester impurity. This will lead to an overestimation of the parent drug concentration in any sample containing the ester. For DMPK studies, this is a critical flaw, and an alternative, more specific method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is required.

  • Low to Moderate Cross-Reactivity (1-10%): The impact must be assessed in the context of the expected concentration of the impurity. If the ester is present at very low levels relative to the parent drug, the error introduced may be acceptable. However, for rigorous quantitative analysis, this level of cross-reactivity can still introduce unacceptable bias.

  • Negligible Cross-Reactivity (<1%): The assay is considered highly specific, and the presence of the methyl ester impurity is unlikely to affect the accuracy of the results.

The Scientist's Prerogative: The choice of analytical method is a critical decision. While immunoassays offer speed and simplicity, they are not universally applicable. The potential for cross-reactivity from metabolites, impurities, or co-administered drugs must always be experimentally validated, not assumed.[8][9] This validation is the bedrock of trustworthy and reproducible science.

Conclusion

The potential for rac-fluvastatin methyl ester to cross-react in statin immunoassays is a tangible risk that hinges on the specificity of the antibodies used and the structural differences between the ester and the target analyte. While it is predicted that most assays targeting the free acid form of fluvastatin will show low cross-reactivity with the methyl ester, this must be empirically verified. The provided framework and protocol empower researchers to perform this critical validation, ensuring the accuracy and integrity of their data. By understanding the principles of immunoassay specificity and conducting rigorous validation, scientists can confidently select the appropriate analytical tools for their drug development programs.

References

  • Title: Fluvastatin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pharmacokinetics of Fluvastatin and Specific Drug Interactions Source: American Journal of Hypertension URL: [Link]

  • Title: Fluvastatin Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]

  • Title: Validating Immunoassays for Urine and Oral Fluid Drug Testing Source: ForensicRTI URL: [Link]

  • Title: Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops Source: Taylor & Francis Online URL: [Link]

  • Title: Fluvastatin Sodium Sponsor Source: accessdata.fda.gov URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Complete ELISA Guide: Get Reliable Results Every Time Source: Assay Genie URL: [Link]

  • Title: Clinical pharmacokinetics of fluvastatin Source: PubMed URL: [Link]

  • Title: ELISA Sample Preparation Protocol Source: Cusabio URL: [Link]

  • Title: Direct ELISA Protocol Source: Creative Diagnostics URL: [Link]

  • Title: Understanding cross-reactivity in immunoassay drug screening Source: Siemens Healthineers URL: [Link]

  • Title: rac-Fluvastatin Methyl Ester (Mixture of Diastereomers) Source: Veeprho URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Statin-associated autoimmune myopathy: A distinct new IFL pattern can increase the rate of HMGCR antibody detection by clinical laboratories Source: PMC URL: [Link]

  • Title: ELISA Protocols Source: Antibodies.com URL: [Link]

  • Title: What is the risk of cross reactivity with regard to angioedema as a side-effect of statins? Source: Janusinfo URL: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.